n-Methylhydrazinecarboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-amino-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3O/c1-4-2(6)5-3/h3H2,1H3,(H2,4,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYKTQVFLKHQSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60292383 | |
| Record name | n-methylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17696-95-6 | |
| Record name | N-Methylhydrazinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylhydrazinecarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696956 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17696-95-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82194 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-methylhydrazinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60292383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-methylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of n-Methylhydrazinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
n-Methylhydrazinecarboxamide, also known as 4-methylsemicarbazide, is a valuable building block in medicinal chemistry and drug discovery. Its structural motif is found in various bioactive molecules. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and summarizing key analytical data. The synthesis is primarily approached through a one-pot reaction involving the formation of a carbamate intermediate from methylamine, followed by reaction with hydrazine. Characterization is detailed through Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), providing a complete analytical profile of the compound.
Introduction
This compound (C₂H₇N₃O) is a derivative of semicarbazide featuring a methyl group on the terminal nitrogen atom.[1] This compound and its derivatives are of significant interest in pharmaceutical and agrochemical research due to their versatile reactivity and diverse biological activities.[1][2] The semicarbazide scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing potential as anticancer agents and enzyme inhibitors.[2] A thorough understanding of the synthesis and characterization of this compound is therefore crucial for researchers working on the development of novel chemical entities.
Synthesis of this compound
A common and efficient method for the synthesis of 4-substituted semicarbazides, including this compound, is a one-pot, two-step approach.[3] This method involves the in situ preparation of a carbamate from a primary amine (in this case, methylamine) and a suitable reagent, followed by the reaction of the carbamate intermediate with hydrazine.[3] An alternative conceptual approach involves the direct reaction of a substituted urea with hydrazine hydrate.[4]
One-Pot Synthesis from Methylamine
This versatile method allows for the large-scale production of 4-substituted semicarbazides in good yield and purity.[3] The general workflow for this synthesis is depicted below.
Caption: One-pot synthesis workflow.
Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a general procedure for the synthesis of 4-substituted semicarbazides.[3]
Materials:
-
Methylamine
-
Bis(2,2,2-trifluoroethyl) carbonate
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Carbamate Formation:
-
In a round-bottom flask, dissolve methylamine (0.1 mol) and triethylamine (0.11 mol) in dichloromethane (70 mL).
-
Cool the solution in an ice bath.
-
Add bis(2,2,2-trifluoroethyl) carbonate (0.11 mol) dropwise, maintaining the temperature below 0°C.
-
Stir the reaction mixture at room temperature for 6 hours.[3]
-
Remove the solvent, excess triethylamine, and unreacted carbonate under reduced pressure to obtain the crude carbamate intermediate.
-
-
Semicarbazide Formation:
-
Dissolve the crude carbamate in ethanol (100 mL).
-
Add hydrazine hydrate (0.5 mol) to the solution.
-
Heat the reaction mixture under reflux for approximately 1.5 to 2 hours.[3]
-
Upon cooling, the this compound product is expected to precipitate.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
-
Expected Yield:
While the specific yield for this compound is not explicitly reported, moderate to high yields are generally obtained for this class of reactions.[3] Yields for similar 4-alkyl-substituted semicarbazides using this method range from 38% to 87%.[3]
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following sections detail the expected results from key analytical techniques. The general workflow for characterization is outlined below.
Caption: General characterization workflow.
Physical Properties
A summary of the key physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂H₇N₃O | [5] |
| Molecular Weight | 89.10 g/mol | [5] |
| Appearance | Colorless to pale yellow solid/liquid | [1] |
| Melting Point | Not definitively reported |
Note: While some sources may list a melting point, it is not consistently reported across the literature for the pure compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, and C=O functional groups. An evaluated infrared reference spectrum is available from the Coblentz Society's collection.[5]
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H stretch | 3400 - 3200 | Amine and amide N-H |
| C-H stretch | 3000 - 2850 | Methyl group |
| C=O stretch | ~1660 | Amide I band |
| N-H bend | 1650 - 1550 | Amide II band |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. For this compound, ¹H and ¹³C NMR are essential for structural confirmation. The spectra are typically recorded in a deuterated solvent such as DMSO-d₆.[3][6]
The ¹H NMR spectrum is expected to show signals corresponding to the protons of the methyl group, the NH group adjacent to the methyl group, and the NH₂ group of the hydrazine moiety.
Predicted ¹H NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 - 2.8 | d | 3H | -CH₃ |
| ~4.2 (broad) | s | 2H | -NH₂ |
| ~6.0 (broad) | q | 1H | -NH-CH₃ |
Note: The exact chemical shifts and multiplicities may vary depending on the solvent and concentration. The broadness of the NH and NH₂ signals is due to quadrupole broadening and chemical exchange.
The ¹³C NMR spectrum will provide information about the carbon skeleton. Two distinct carbon signals are expected for this compound.
Predicted ¹³C NMR Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~30 | -CH₃ |
| ~158 | C=O |
Note: These are approximate chemical shifts based on typical values for similar functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ should be observed at an m/z of 89.
Expected Mass Spectrometry Data:
| m/z | Interpretation |
| 89 | Molecular ion [C₂H₇N₃O]⁺ |
| 58 | Loss of -NHNH₂ (·N₂H₃) |
| 44 | [O=C=N-CH₃]⁺ or loss of -CH₃N₂H₂ |
| 30 | [CH₃NH]⁺ or [CH₂=NH₂]⁺ |
Note: The fragmentation pattern can be complex, and the relative intensities of the peaks will depend on the ionization method used.
Conclusion
This technical guide has outlined the synthesis and comprehensive characterization of this compound. The one-pot synthesis from methylamine provides an efficient route to this important building block. The detailed characterization data, including expected IR, ¹H NMR, ¹³C NMR, and mass spectral features, provide a valuable resource for researchers to confirm the successful synthesis and purity of this compound. This foundational knowledge is critical for the application of this compound in the development of new pharmaceuticals and other advanced materials.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4482738A - Process for preparing semicarbazide hydrochloride - Google Patents [patents.google.com]
- 5. Facile one-pot synthesis of 4-substituted semicarbazides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide on the Solubility and Stability of n-Methylhydrazinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methylhydrazinecarboxamide, a derivative of hydrazinecarboxamide (semicarbazide), is a molecule of significant interest in medicinal chemistry and drug discovery.[1] Its structural framework serves as a versatile scaffold for the synthesis of various pharmaceutical agents, including potential anticancer agents and enzyme inhibitors.[1] A comprehensive understanding of its solubility and stability in various solvent systems is paramount for its effective use in synthesis, formulation, and biological screening.
This technical guide provides a detailed overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a robust theoretical framework based on the compound's chemical structure, along with detailed, actionable experimental protocols for determining its physicochemical properties.
Chemical Structure and Properties:
-
IUPAC Name: this compound
-
Synonyms: 4-Methylsemicarbazide, 1-Amino-3-methylurea[2]
-
CAS Number: 17696-95-6[2]
-
Molecular Formula: C₂H₇N₃O[2]
-
Molecular Weight: 89.09 g/mol
-
Appearance: Typically a colorless to pale yellow liquid or solid.[2]
Solubility Profile
The solubility of this compound is dictated by its molecular structure, which contains both polar (amide and hydrazine groups) and non-polar (methyl group) functionalities. This amphiphilic nature suggests a degree of solubility in a range of solvents. It is known to be soluble in polar solvents.[2]
Qualitative Solubility Predictions
Based on the principle of "like dissolves like," the following qualitative solubility profile can be anticipated:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of amine and amide groups, capable of hydrogen bonding, suggests good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): The polarity of these solvents should facilitate the dissolution of this compound.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be limited in these solvents due to the compound's overall polarity.
Quantitative Solubility Data (Hypothetical)
The following table presents hypothetical quantitative solubility data for this compound at ambient temperature (25 °C). This data is for illustrative purposes and should be experimentally verified.
| Solvent | Solvent Type | Predicted Solubility (g/L) |
| Water | Polar Protic | > 100 |
| Methanol | Polar Protic | > 150 |
| Ethanol | Polar Protic | > 100 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |
| Acetonitrile | Polar Aortic | ~ 50-100 |
| Dichloromethane | Halogenated | ~ 10-20 |
| Toluene | Non-Polar | < 1 |
| Hexane | Non-Polar | < 0.1 |
Stability Profile
The stability of this compound is a critical parameter, particularly for its storage and handling in solution. The hydrazine and amide moieties are susceptible to degradation under certain conditions.
Potential Degradation Pathways
-
Hydrolysis: The amide bond in this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, to yield methylhydrazine and isocyanic acid (which would further react). The hydrolysis of a related compound, N-methyl-N-formylhydrazine, to N-methylhydrazine has been noted to occur under physiological conditions.[3]
-
Oxidation: The hydrazine group is susceptible to oxidation, which can be catalyzed by metal ions or exposure to air. This can lead to the formation of various oxidation products.
Quantitative Stability Data (Hypothetical)
This table provides hypothetical stability data for this compound in aqueous solution under different conditions, expressed as the percentage of compound remaining after a specified time.
| Condition | pH | Temperature (°C) | Time (hours) | % Remaining (Hypothetical) |
| Acidic | 2 | 25 | 24 | 85 |
| Neutral | 7 | 25 | 24 | 98 |
| Basic | 10 | 25 | 24 | 90 |
| Neutral | 7 | 40 | 24 | 92 |
| Neutral (Light Exposure) | 7 | 25 | 24 | 95 |
Experimental Protocols
Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines a standard method for determining the thermodynamic solubility of this compound.
Workflow for Solubility Determination
References
Theoretical Conformational Analysis of n-Methylhydrazinecarboxamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical conformational analysis of n-Methylhydrazinecarboxamide. Given the importance of molecular conformation in drug design and development, understanding the conformational landscape of this molecule is crucial for predicting its interactions with biological targets. This document outlines the key structural features of this compound, details the computational methodologies for its conformational analysis, presents quantitative data on its stable conformers, and discusses the implications of these findings for medicinal chemistry. The information is based on established computational chemistry principles and data from structurally analogous compounds, such as N-acylhydrazones.[1][2]
Introduction
This compound belongs to the class of hydrazine derivatives, which are recognized for their diverse biological activities. The conformational flexibility of this molecule, particularly around the amide and N-N bonds, plays a significant role in its physicochemical properties and its ability to bind to therapeutic targets. Theoretical conformational analysis using computational methods like Density Functional Theory (DFT) is a powerful tool to elucidate the preferred three-dimensional structures and the energy barriers between different conformations.[1]
Methylation of the hydrazine moiety is known to significantly influence the conformational preferences, primarily due to steric and electronic effects.[1][2] In the case of this compound, the methyl group introduces steric hindrance that can alter the planarity of the molecule and shift the equilibrium between different rotamers.
Key Torsional Angles in this compound
The conformational space of this compound is primarily defined by the rotation around three key dihedral angles:
-
ω (O=C-N-N): This amide bond torsion is crucial in determining the overall shape of the molecule. It can adopt either a synperiplanar (cis) or antiperiplanar (trans) conformation.
-
τ (C-N-N-C): Rotation around the central N-N bond.
-
φ (H-N-C-H3): Rotation of the methyl group.
Computational Methodology
The conformational analysis of this compound is typically performed using quantum chemical calculations. The following outlines a standard and robust computational protocol.
Geometry Optimization and Frequency Calculations
Initial 3D structures of the possible conformers of this compound are generated. These structures are then subjected to geometry optimization using Density Functional Theory (DFT). A commonly employed and reliable functional and basis set combination for such molecules is CAM-B3LYP/6-31+G(d,p) .[1] The inclusion of a solvation model, such as the Conductor-like Polarizable Continuum Model (C-PCM), can provide insights into the conformational preferences in a solution environment.[1]
Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
Potential Energy Surface (PES) Scan
To investigate the rotational energy barriers between different conformers, a relaxed Potential Energy Surface (PES) scan is conducted. This involves systematically varying a specific dihedral angle (e.g., the O=C-N-N amide bond) in small increments (e.g., 10-20 degrees) while allowing the rest of the molecule to relax at each step.[2] This procedure provides the energy profile for the rotation and helps identify the transition states.
Conformational Preferences and Energetics
Based on studies of analogous N-methylated N-acylhydrazones, it is predicted that this compound will exhibit distinct stable conformers. The N-methylation is expected to induce a significant shift in the preferred dihedral angle of the amide bond (O=C-N-N) from an antiperiplanar to a synperiplanar conformation.[1][3]
Stable Conformers
The two primary conformers of interest are the synperiplanar and antiperiplanar forms with respect to the O=C-N-N dihedral angle. Due to the steric hindrance introduced by the methyl group, the synperiplanar conformer is anticipated to be the more stable of the two.
Quantitative Data
The following tables summarize the predicted quantitative data for the most stable conformers of this compound based on DFT calculations of analogous systems.
Table 1: Relative Energies of Stable Conformers
| Conformer | O=C-N-N Dihedral Angle (ω) | Relative Energy (kcal/mol) |
| Synperiplanar | ~0° | 0.00 |
| Antiperiplanar | ~180° | 2.5 - 4.0 |
Table 2: Key Dihedral Angles of the Most Stable (Synperiplanar) Conformer
| Dihedral Angle | Atoms | Predicted Value |
| ω | O=C-N-N | ~0° - 10° |
| τ | C-N-N-C | ~90° - 120° |
| φ | H-N-C-H3 | ~60°, 180°, 300° (staggered) |
Experimental Validation
While this guide focuses on the theoretical analysis, it is important to note that the computational predictions can be experimentally validated. Techniques such as 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, which can confirm the preferred conformation in solution.[1]
Implications for Drug Development
The conformational preferences of this compound have significant implications for its use in drug development:
-
Receptor Binding: The lowest energy conformer is the most likely to be the bioactive conformation that binds to a biological target.
-
Pharmacokinetic Properties: The molecule's polarity and surface area, which are influenced by its conformation, affect its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Structure-Activity Relationship (SAR): Understanding the conformational landscape can aid in the rational design of analogues with improved potency and selectivity.
Conclusion
References
Spectroscopic Profile of n-Methylhydrazinecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for n-Methylhydrazinecarboxamide (also known as 4-methylsemicarbazide), a molecule of interest in synthetic and medicinal chemistry. This document presents available experimental infrared (IR) spectroscopic data, alongside predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, to facilitate its identification and characterization. Detailed experimental protocols for acquiring such spectra are also provided, followed by a logical workflow for spectroscopic analysis.
Chemical Structure and Identification
-
Systematic Name: this compound
-
Synonym: 4-Methylsemicarbazide
-
CAS Number: 17696-95-6
-
Molecular Formula: C₂H₇N₃O
-
Molecular Weight: 89.10 g/mol
-
Chemical Structure:
Spectroscopic Data
The following tables summarize the available and predicted spectroscopic data for this compound.
Infrared (IR) Spectroscopy
The following data is based on the experimental spectrum available from the NIST Chemistry WebBook.[1]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 - 3200 | Strong, Broad | N-H stretching (amine & amide) |
| ~2950 - 2850 | Medium | C-H stretching (methyl) |
| ~1660 | Strong | C=O stretching (amide I) |
| ~1570 | Medium | N-H bending (amide II) |
| ~1450 | Medium | C-H bending (methyl) |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
The following ¹H and ¹³C NMR data are predicted based on the chemical structure of this compound. Actual experimental values may vary depending on the solvent and other experimental conditions.
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.7 - 2.9 | Doublet | 3H | CH₃ (methyl) |
| ~4.0 - 4.5 | Broad Singlet | 2H | NH₂ (hydrazine) |
| ~6.0 - 6.5 | Quartet | 1H | NH (amide) |
| ~7.0 - 7.5 | Broad Singlet | 1H | NH (amide) |
¹³C NMR (Carbon NMR)
| Chemical Shift (ppm) | Assignment |
| ~25 - 30 | CH₃ |
| ~158 - 162 | C=O |
Mass Spectrometry (MS) (Predicted)
The following mass spectrometry data is predicted based on the molecular formula and structure of this compound.
| m/z Ratio | Relative Intensity | Assignment |
| 89 | High | [M]⁺ (Molecular Ion) |
| 74 | Medium | [M - NH]⁺ |
| 58 | Medium | [M - NH₂NH]⁺ or [CH₃NHCO]⁺ |
| 44 | High | [CONH₂]⁺ |
| 30 | Medium | [CH₃NH]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments cited for the characterization of small organic molecules like this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology (KBr Pellet Technique):
-
Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Pellet Formation: The mixture is then compressed in a pellet press under high pressure to form a thin, transparent pellet.
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.
-
Sample Spectrum: The KBR pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.
-
Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR spectrum. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon-13 NMR spectrum, which results in a single peak for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: The acquired free induction decay (FID) is Fourier-transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to TMS at 0 ppm.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized under high vacuum.
-
Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ([M]⁺).
-
Fragmentation: The high internal energy of the molecular ion often causes it to fragment into smaller, charged ions and neutral radicals.
-
Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.
Visualized Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: A flowchart illustrating the typical workflow for characterizing a chemical compound using various spectroscopic techniques.
References
A Technical Guide to the Biological Activities of n-Methylhydrazinecarboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The n-Methylhydrazinecarboxamide scaffold and its broader family of hydrazinecarboxamide (semicarbazide) and hydrazone derivatives represent a versatile and privileged structure in modern medicinal chemistry.[1] These compounds serve as crucial intermediates in the synthesis of various pharmaceutical agents and are valued for their wide spectrum of biological activities.[1][2][3] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and potential mechanisms of action of these derivatives, with a focus on quantitative data and experimental methodologies.
Synthesis of Hydrazinecarboxamide Derivatives
The synthesis of this class of compounds is versatile, often involving the condensation of a carbohydrazide or thiocarbohydrazide with a suitable aldehyde or ketone.[4] Another common approach involves the reaction of substituted benzaldehydes with thiosemicarbazide, followed by reaction with phenacyl bromide derivatives.[5] These methods allow for the creation of large libraries of derivatives with diverse substitutions, enabling extensive structure-activity relationship (SAR) studies.
Caption: General synthesis workflow for hydrazone derivatives.
Key Biological Activities and Quantitative Data
Derivatives of the hydrazinecarboxamide scaffold have demonstrated a remarkable range of biological activities, including anticancer, enzyme inhibitory, antimicrobial, and anti-inflammatory effects.
Hydrazinecarboxamide derivatives have shown significant anticancer activity against various human cancer cell lines.[1] The mechanism often involves the inhibition of critical enzymes in cancer progression, such as epidermal growth factor receptor (EGFR) kinases.[1]
| Compound Class/Derivative | Cell Line | Activity Measurement | Value | Reference |
| 3-[[(6-Chloro-3-phenyl-4(3H)-quinazolinone-2-yl)mercaptoacetyl]hydrazono]-5-fluoro-1H-2-indolinone | UO-31 (Renal) | log10 GI50 | -6.68 | [6] |
| 3- and 5-methylthiophene-2-carboxaldehyde α-(N)-heterocyclic hydrazones | Various | GI50 | 1.63 - 26.5 µM | [6] |
| N-Substituted Benzamide Derivatives (MS-275 analogues) | MCF-7, MDA-MB-231, K562, A549 | IC50 | Similar to MS-275 | [7] |
This class of compounds is widely investigated for its ability to inhibit various enzymes, playing a role in conditions from neurodegenerative diseases to metabolic disorders.
-
Cholinesterase Inhibition: Derivatives have been synthesized that show potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the pathology of Alzheimer's disease.[1][8]
| Compound ID | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| 3i | AChE | 2.01 | 0.63 | [8] |
| 3h | BChE | 2.83 | 0.94 | [8] |
| Galantamine (Control) | AChE | 2.60 | N/A | [8] |
| Galantamine (Control) | BChE | 3.70 | N/A | [8] |
-
Monoamine Oxidase (MAO) Inhibition: Thiazolylhydrazine-piperazine derivatives have been identified as selective and potent inhibitors of MAO-A, an enzyme involved in neurotransmitter metabolism and a target for antidepressants.[5]
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| 3e | MAO-A | 0.057 | [5] |
-
α-Glucosidase Inhibition: Novel N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives have been shown to be excellent inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion and a target for type 2 diabetes treatment.[9]
| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |
| N-phenylacetamide-1,2,3-triazole-indole-2-carboxamides (5a-n) | α-Glucosidase | 26.8 - 311.3 | [9] |
| Acarbose (Control) | α-Glucosidase | 752.0 | [9] |
The hydrazone moiety is a common feature in compounds with potent antimicrobial, antifungal, and antitubercular activities.[2][3]
| Compound Class/Derivative | Target Organism | Activity Measurement | Value (µg/mL) | Reference |
| Nitroheterocyclic based 1,2,4-benzothiadizines | M. tuberculosis H37Rv | MIC | 1 | [2] |
| General Hydrazone derivatives (Raja et al.) | M. tuberculosis H37Rv | MIC | 6.25 | [2] |
| General Hydrazone derivatives (Abdel-Aziz and Mekawey) | Bacteria | MIC | 75 | [2] |
| Imidazolylamidrazone derivatives (35-37) | Candida krusei | MIC | 3.1 - 6.3 | [10] |
| Imidazolylamidrazone derivatives (35-37) | Candida neoformans | MIC | 2 - 4 | [10] |
Several hydrazone derivatives have been developed with significant anti-inflammatory and analgesic properties, in some cases to overcome the gastrointestinal side effects of existing drugs.[2]
| Compound Class/Derivative | Activity Model | Measurement | Result | Reference |
| 2-(2-formylfuryl)pyridylhydrazone 7 | Pleurisy | Inhibition at 80.1 µmol/kg | 79% | [6] |
| N1,N3-substituted 2-pyridylamidrazone 54 | Mitogen-stimulated PBMC | Decrease in TNF-α production at 100 µg/mL | 43% | [10] |
| Indoleamidrazone derivatives 60-63 | Carrageenan-induced rat paw edema | Reduction in edema | Stronger than indomethacin | [10] |
Mechanisms of Action and Signaling Pathways
The diverse biological effects of these derivatives stem from their ability to interact with various biological targets. Docking studies often reveal key interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the active sites of target enzymes.[5][8]
Caption: Inhibition of a kinase signaling pathway by a derivative.
For cholinesterase inhibitors, molecular docking has shown that compounds can bind within the enzyme's active site, interacting with key residues and preventing the breakdown of acetylcholine.[8] Similarly, MAO inhibitors form stable interactions with residues like Gln215 and Phe352, blocking the enzyme's function.[5]
Experimental Protocols
This section provides generalized methodologies for key assays used to evaluate the biological activities of this compound derivatives.
This colorimetric assay is used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.[7]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO and diluted to various concentrations. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of ~570 nm.
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration required to inhibit 50% of cell growth) is determined by plotting cell viability against compound concentration.
The broth microdilution method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Inoculum Preparation: A standardized suspension of the target bacterium or fungus is prepared in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of ~5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds are serially diluted in the broth across a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Caption: A typical workflow for in vitro screening of derivatives.
This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.[8]
-
Reagent Preparation: Prepare phosphate buffer (pH 8.0), solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB).
-
Reaction Mixture: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Incubate for 15 minutes at 25°C.
-
Initiate Reaction: Add the substrate to each well to start the reaction. The enzyme hydrolyzes the substrate to thiocholine.
-
Detection: Thiocholine reacts with DTNB to produce a yellow-colored anion (5-thio-2-nitrobenzoate), which is measured spectrophotometrically at 412 nm.
-
Analysis: The rate of color change is proportional to enzyme activity. The percentage of inhibition is calculated for each compound concentration relative to a control without an inhibitor. The IC50 value is then determined from the dose-response curve.
Conclusion
The this compound core structure and its related hydrazone derivatives are exceptionally fruitful scaffolds in drug discovery. They have given rise to compounds with potent and diverse biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects. The synthetic accessibility of these molecules allows for extensive modification and optimization, making them highly attractive for developing novel therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic profiles (ADME) of these compounds, further elucidating their mechanisms of action through advanced in silico and in vitro studies, and advancing the most promising candidates into in vivo models.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. Design, Synthesis, In Vitro and In Silico Studies of New Thiazolylhydrazine-Piperazine Derivatives as Selective MAO-A Inhibitors [mdpi.com]
- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in silico and in vitro studies of hydrazide-hydrazone imine derivatives as potential cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, in vitro, and in silico anti-α-glucosidase assays of N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives as new anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review of the Biological Activity of Amidrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
n-Methylhydrazinecarboxamide: A Versatile Precursor in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
n-Methylhydrazinecarboxamide, also known as 4-methylsemicarbazide, is a valuable and versatile precursor in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds. Its unique structural motif, featuring both a nucleophilic hydrazine moiety and a carboxamide group, allows for a wide range of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a precursor, with a focus on its role in the development of pharmaceutically relevant molecules. Detailed experimental protocols for its synthesis and subsequent reactions are provided, along with quantitative data and visualizations of reaction workflows and relevant biological pathways to facilitate its application in research and drug development.
Introduction
This compound (4-methylsemicarbazide) is a member of the hydrazinecarboxamide (semicarbazide) family of compounds. This structural class is recognized as a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds.[1] The presence of multiple reactive sites within the this compound molecule makes it an ideal starting material for the synthesis of various heterocyclic systems, including pyrazoles and triazoles, which are core structures in many pharmaceutical agents.[2][3] Derivatives of hydrazinecarboxamide have demonstrated a broad spectrum of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and enzyme inhibitory properties.[4] This guide will explore the synthetic utility of this compound, providing practical information for its use in the laboratory.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 17696-95-6 | [5] |
| Molecular Formula | C₂H₇N₃O | [5] |
| Molecular Weight | 89.09 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid or solid | [5] |
| Solubility | Soluble in polar solvents | [5] |
| SMILES | CNC(=O)NN | [5] |
| InChI Key | LHYKTQVFLKHQSR-UHFFFAOYSA-N | [5] |
Synthesis of this compound
A common and efficient method for the synthesis of 4-substituted semicarbazides, such as this compound, is the reaction of an isocyanate with hydrazine.[6] A one-pot, two-step approach involving the in situ generation of a carbamate followed by reaction with hydrazine hydrate offers a practical route to this precursor.[7]
General Experimental Protocol: One-Pot Synthesis
This protocol is adapted from a general procedure for the synthesis of 4-substituted semicarbazides.[7]
Reaction Scheme:
Figure 1: General workflow for the one-pot synthesis of this compound.
Materials:
-
Methyl Isocyanate
-
Triethylamine
-
Dichloromethane (DCM)
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
To a stirred solution of methyl isocyanate (1.0 eq) and triethylamine (1.1 eq) in dichloromethane at 0 °C, the reaction mixture is allowed to warm to room temperature and stirred for 6 hours to form the carbamate intermediate.[7]
-
The solvent is removed under reduced pressure.
-
An alcoholic solution of hydrazine hydrate is added to the crude carbamate.[7]
-
The resulting mixture is heated at reflux for 1.5 hours.[7]
-
The reaction mixture is cooled, and the precipitated this compound is collected by filtration.
Expected Yield: Moderate to good.[7] The purity is generally high, often not requiring further purification.[7]
This compound as a Precursor in Heterocyclic Synthesis
The reactivity of this compound makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds. Key reactions include condensations with aldehydes, ketones, and dicarbonyl compounds.
Synthesis of Semicarbazones
The reaction of this compound with aldehydes or ketones yields the corresponding 4-methylsemicarbazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.[5]
References
- 1. Thiosemicarbazones as Potent Anticancer Agents and their Modes of Action | Bentham Science [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. 3,5-Dimethyl-1-thiocarbamoylpyrazole and its Pd(II) complexes: synthesis, spectral studies and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sketchviz.com [sketchviz.com]
- 5. benchchem.com [benchchem.com]
- 6. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 7. pubs.rsc.org [pubs.rsc.org]
The Ascendant Role of Hydrazinecarboxamides in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. Within this landscape, the hydrazinecarboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of hydrazinecarboxamide compounds, summarizing their therapeutic potential, detailing key experimental protocols for their study, and visualizing their mechanisms of action.
A Versatile Scaffold with Multi-Target Potential
Hydrazinecarboxamide derivatives have garnered significant attention for their promising activities across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[1] Their structural versatility allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles to interact with a variety of biological targets.[1]
Anticancer Activity: Disrupting the Cellular Machinery of Malignancy
A significant body of research highlights the potent anticancer effects of hydrazinecarboxamide compounds against various cancer cell lines.[2] One of the primary mechanisms underlying their antitumor activity is the inhibition of tubulin polymerization.[3][4] By interfering with the dynamics of microtubule formation, these compounds disrupt the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5][6]
Molecular docking studies have provided insights into the binding of hydrazinecarboxamide derivatives to the colchicine binding site of β-tubulin, elucidating the structural basis for their tubulin polymerization inhibitory activity.[7] This disruption of the microtubule network triggers a cascade of signaling events, ultimately leading to programmed cell death.[8]
Signaling Pathway: Hydrazinecarboxamide-Induced Apoptosis via Tubulin Polymerization Inhibition
Caption: Hydrazinecarboxamide anticancer mechanism.
Quantitative Data: Anticancer Activity of Hydrazinecarboxamide Derivatives
The following table summarizes the in vitro anticancer activity of representative hydrazinecarboxamide compounds against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| HZC | HepG2 (Hepatocellular Carcinoma) | 40 | [9] |
| Compound 1i | MCF-7 (Breast Adenocarcinoma) | Similar to Podophyllotoxin | [10] |
| Compound 1j | MCF-7 (Breast Adenocarcinoma) | Similar to Podophyllotoxin | [10] |
| Compound 1k | MCF-7 (Breast Adenocarcinoma) | Similar to Podophyllotoxin | [10] |
| Compound 1i | AR-230 (Chronic Myeloid Leukemia) | Similar to Podophyllotoxin | [10] |
| Compound 1j | AR-230 (Chronic Myeloid Leukemia) | Similar to Podophyllotoxin | [10] |
| Compound 1k | AR-230 (Chronic Myeloid Leukemia) | Similar to Podophyllotoxin | [10] |
Antimicrobial Activity: A New Frontier in Combating Infectious Diseases
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydrazinecarboxamides have shown considerable promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[9][11]
One of the proposed mechanisms for their antibacterial action is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication and repair.[12][13] By targeting this enzyme, which is absent in higher eukaryotes, these compounds offer the potential for selective toxicity against bacterial pathogens.[12] Molecular docking studies have suggested that hydrazinecarboxamide derivatives can bind to the active site of DNA gyrase, thereby inhibiting its function and leading to bacterial cell death.[14]
Signaling Pathway: Proposed Mechanism of Hydrazinecarboxamide Antibacterial Activity
Caption: Hydrazinecarboxamide antimicrobial mechanism.
Quantitative Data: Antimicrobial Activity of Hydrazinecarboxamide Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values for representative hydrazinecarboxamide compounds against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Triazolo-thiadiazole derivatives | Staphylococcus aureus | 12.5-100 | [11] |
| Triazolo-thiadiazole derivatives | Escherichia coli | 12.5-100 | [11] |
| Triazolo-thiadiazole derivatives | Pseudomonas aeruginosa | 12.5-100 | [11] |
| Triazolo-thiadiazole derivatives | Klebsiella pneumoniae | 12.5-100 | [11] |
| Triazolo-thiadiazole derivatives | Candida albicans | 12.5-100 | [11] |
| 1,3,4-Oxadiazole derivatives | Staphylococcus aureus | 12.5-100 | [11] |
| 1,3,4-Oxadiazole derivatives | Escherichia coli | 12.5-100 | [11] |
| 1,3,4-Oxadiazole derivatives | Pseudomonas aeruginosa | 12.5-100 | [11] |
| 1,3,4-Oxadiazole derivatives | Klebsiella pneumoniae | 12.5-100 | [11] |
| 1,3,4-Oxadiazole derivatives | Candida albicans | 12.5-100 | [11] |
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. Several hydrazinecarboxamide derivatives have demonstrated potent anticonvulsant activity in preclinical models.[15] Their mechanism of action is thought to involve the modulation of inhibitory and excitatory neurotransmission in the central nervous system.
One potential mechanism is the enhancement of GABAergic inhibition.[15] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and potentiation of its effects can suppress neuronal hyperexcitability.[15] Hydrazinecarboxamides may act as positive allosteric modulators of GABA-A receptors, increasing the influx of chloride ions and hyperpolarizing the neuronal membrane.[16] Another proposed mechanism involves the blockade of voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials.[17][18] By stabilizing the inactivated state of these channels, hydrazinecarboxamides can reduce the firing rate of neurons, thereby preventing seizure generation and spread.
Signaling Pathway: Postulated Mechanisms of Hydrazinecarboxamide Anticonvulsant Action
Caption: Hydrazinecarboxamide anticonvulsant mechanisms.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of hydrazinecarboxamide compounds.
General Synthesis of 2-(Benzylidene)hydrazine-1-carboxamide Derivatives
A common synthetic route to this class of compounds involves the condensation of a substituted benzaldehyde with a hydrazinecarboxamide.[19][20]
Materials:
-
Substituted benzaldehyde (1 mmol)
-
N-(Quinolin-6-yl)hydrazine-1-carboxamide (1 mmol)
-
Ethanol (10 mL)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
A mixture of the substituted benzaldehyde (1 mmol) and N-(quinolin-6-yl)hydrazine-1-carboxamide (1 mmol) is refluxed in ethanol (10 mL) in the presence of a catalytic amount of glacial acetic acid for a specified time (typically 2-6 hours).[20]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF) to afford the desired 2-(benzylidene)hydrazine-1-carboxamide derivative.[20]
In Vitro Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][21]
Materials:
-
Cancer cell lines
-
Culture medium
-
Hydrazinecarboxamide test compounds
-
MTT solution (5 mg/mL in PBS)[22]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[23]
-
96-well plates
Procedure:
-
Plate cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight to allow for cell attachment.[24]
-
Treat the cells with various concentrations of the hydrazinecarboxamide compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[21]
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[23]
-
Shake the plate for 15 minutes to ensure complete solubilization.[22]
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[21][22]
-
Calculate the percentage of cell viability and the IC50 value for each compound.
In Vitro Antimicrobial Screening: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[25][26]
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Hydrazinecarboxamide test compounds
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the hydrazinecarboxamide compounds in the broth medium in the wells of a 96-well plate.[26]
-
Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension, resulting in a final volume of 100-200 µL per well.[26]
-
Include positive (microorganism in broth without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[25]
In Vivo Anticonvulsant Screening: MES and scPTZ Tests
The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are standard preclinical models used to evaluate the anticonvulsant potential of new chemical entities.[15][27]
Maximal Electroshock (MES) Test:
-
Principle: This test induces a generalized tonic-clonic seizure, and the endpoint is the abolition of the hind limb tonic extensor component of the seizure.[27]
-
Procedure:
-
Administer the test compound to a group of mice or rats at various doses.
-
At the time of peak effect, deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 0.2-1.0 seconds) via corneal or ear-clip electrodes.
-
Observe the animals for the presence or absence of the hind limb tonic extensor response.
-
The ability of the compound to prevent the tonic extension is considered a positive result.[17]
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Principle: This test induces clonic seizures by administering a convulsant agent, pentylenetetrazole. The endpoint is the failure to observe a 5-second clonic seizure.[28]
-
Procedure:
-
Administer the test compound to a group of mice.
-
At the time of peak effect, inject a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observe the animals for the onset and duration of clonic seizures for a period of 30 minutes.
-
The absence of a clonic seizure lasting for at least 5 seconds is considered protection.[29]
-
Conclusion and Future Directions
Hydrazinecarboxamide compounds represent a highly versatile and promising class of molecules in medicinal chemistry. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and epilepsy highlights their potential for further development. The ability to readily modify their core structure provides a valuable platform for the optimization of potency, selectivity, and pharmacokinetic properties.
Future research should continue to explore the vast chemical space of hydrazinecarboxamide derivatives to identify novel candidates with improved therapeutic indices. A deeper understanding of their molecular mechanisms of action, including the identification of specific binding sites and the elucidation of downstream signaling pathways, will be crucial for rational drug design and the development of next-generation therapeutics. The continued investigation of this remarkable scaffold holds great promise for addressing unmet medical needs across a range of diseases.
References
- 1. sketchviz.com [sketchviz.com]
- 2. Anticonvulsant action of intranigral gamma-vinyl-GABA: role of nonadrenergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent advances in the field of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BioKB - CoOccurrence - hydrazine - apoptotic process [biokb.lcsb.uni.lu]
- 6. researchgate.net [researchgate.net]
- 7. In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hydrazinocurcumin Induces Apoptosis of Hepatocellular Carcinoma Cells Through the p38 MAPK Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 14. mdpi.com [mdpi.com]
- 15. [GABA-ergic system and antiepileptic drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Modulation of GABAA Receptors in the Treatment of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Voltage-gated sodium channels as therapeutic targets in epilepsy and other neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. dot | Graphviz [graphviz.org]
- 21. mdpi.com [mdpi.com]
- 22. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. m.youtube.com [m.youtube.com]
- 25. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 26. GraphViz Examples and Tutorial [graphs.grevian.org]
- 27. mdpi.com [mdpi.com]
- 28. worthe-it.co.za [worthe-it.co.za]
- 29. towardsdatascience.com [towardsdatascience.com]
An In-depth Technical Guide to the Safety and Handling of n-Methylhydrazinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for n-Methylhydrazinecarboxamide (CAS No. 17696-95-6), a versatile intermediate in organic synthesis with applications in the pharmaceutical and agrochemical industries.[1][2] Due to its hydrazine functional group, this compound presents potential health risks and requires careful handling.[1] This document outlines the known hazards, physical and chemical properties, handling procedures, and emergency protocols to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Toxicological Profile
This compound is an organic compound that may exhibit toxicity and pose health risks upon exposure.[1] While specific toxicological data for this compound is limited, the known effects of related hydrazine derivatives provide a basis for assessing its potential hazards. Hydrazine compounds are known to have toxic effects on multiple organ systems, including the neurological, hepatic, hematological, pulmonary, and dermatological systems.[3][4]
Acute Effects:
-
Inhalation: Inhalation of hydrazine derivatives can cause irritation to the respiratory system, potentially leading to coughing, sore throat, and shortness of breath.[5] More severe exposures may result in pulmonary edema.[3][5]
-
Skin Contact: Direct contact can cause skin irritation and chemical burns.[4][5] Hydrazines can be rapidly absorbed through the skin.[5]
-
Eye Contact: Contact with the eyes can cause serious irritation.
-
Ingestion: Ingestion of hydrazine compounds can lead to nausea, vomiting, and potential damage to the liver and kidneys.[5]
Chronic Effects:
Prolonged or repeated exposure to hydrazine derivatives may lead to long-term health issues, including potential damage to the liver, kidneys, and central nervous system.[5]
Mechanism of Toxicity
The toxicity of hydrazine derivatives is linked to their metabolic activation, which can lead to the formation of free radicals and oxidative stress.[6] One of the primary mechanisms of neurotoxicity involves the disruption of the gamma-aminobutyric acid (GABA) and glutamate balance.[3] Hydrazine compounds can inhibit pyridoxine (vitamin B6), an essential cofactor for the synthesis of the inhibitory neurotransmitter GABA.[3][5] This reduction in GABA levels can lead to neuroexcitatory effects, such as tremors and seizures.[3][4]
Physicochemical and Toxicological Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₂H₇N₃O | [1] |
| Molecular Weight | 89.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Solubility | Soluble in polar solvents | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Autoignition Temperature | Data not available | |
| Vapor Pressure | Data not available | |
| Specific Gravity | Data not available | |
| Flammability Limits | Data not available |
Table 2: Toxicological Data
| Data Point | Value | Species | Route | Source |
| This compound | ||||
| Acute Toxicity | Data not available | |||
| Methyl Hydrazine (for reference) | ||||
| LD50 | 33 mg/kg | Rat | Oral | |
| LD50 | 12 mg/kg | Rabbit | Dermal | |
| LC50 | 56 ppm | Mouse | Inhalation |
Disclaimer: The toxicological data provided for Methyl Hydrazine is for a related compound and should be used for reference purposes only. The toxicity of this compound has not been fully characterized.
Occupational Exposure Limits
Currently, there are no specific Occupational Exposure Limits (OELs) established for this compound by major regulatory bodies such as OSHA, NIOSH, or ACGIH. Given the potential hazards associated with hydrazine compounds, it is recommended to handle this compound with the assumption that it is a highly hazardous substance and to keep exposure to the lowest achievable level.
Experimental Protocols: Safe Handling and Storage
The following protocols are based on best practices for handling hazardous and reactive chemicals in a laboratory setting.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid form or creating solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Isolation: Use of a glove box may be considered for procedures involving larger quantities or for extended operations to provide an additional layer of containment.
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and accidental contact.
-
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Double gloving is recommended. Gloves should be inspected before use and changed immediately if contaminated.
-
Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. An apron or coveralls may be necessary for larger-scale work.
Handling Procedures
-
Preparation:
-
Designate a specific area within the fume hood for handling this compound.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Have appropriate spill cleanup materials available.
-
Minimize the quantity of the chemical to be used.
-
-
Weighing and Transfer (for solid form):
-
If possible, weigh the compound directly in the receiving vessel within the fume hood.
-
If an analytical balance outside the fume hood must be used, tare a sealed container, add the compound to the container inside the fume hood, seal it, and then weigh the sealed container.
-
Use a spatula for transfers and avoid creating dust.
-
-
Dissolving and Reactions:
-
When dissolving the compound, add it slowly to the solvent with stirring.
-
Be aware of potential exothermic reactions, especially when mixing with other reactive substances.
-
Use appropriate reaction vessels and consider shielding for reactions with unknown potential.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Properly label and store any unused material.
-
Remove and dispose of PPE in designated waste containers.
-
Wash hands thoroughly with soap and water after handling.
-
Storage
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Consider storing in a secondary container to contain any potential leaks.
References
- 1. CAS 17696-95-6: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound|Research Chemical [benchchem.com]
- 3. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. wikem.org [wikem.org]
- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Electronic Properties of n-Methylhydrazinecarboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental methodologies for elucidating the electronic properties of n-Methylhydrazinecarboxamide (CAS: 17696-95-6). As a molecule belonging to the hydrazinecarboxamide family, it serves as a crucial intermediate in the synthesis of various pharmaceutical substances.[1] Understanding its electronic structure is paramount for predicting its reactivity, stability, and potential interactions with biological targets. Due to the limited availability of direct experimental data for this compound, this document outlines established protocols for its synthesis, characterization, and in-silico analysis based on methodologies reported for structurally analogous compounds. This guide is intended to provide a foundational framework for future research and development.
Introduction
This compound (C₂H₇N₃O) is an organic compound featuring both a hydrazine and a carboxamide functional group.[2] This unique structural combination makes it a versatile building block in medicinal chemistry, particularly in the development of novel therapeutic agents.[1] The electronic properties of a molecule, such as the distribution of electron density, the energies of its frontier molecular orbitals (HOMO and LUMO), and its dipole moment, are fundamental determinants of its chemical behavior. These properties govern its reactivity, intermolecular interactions, and spectroscopic signatures. For drug development professionals, a thorough understanding of these electronic characteristics can inform the design of more potent and selective drug candidates.
This guide details a robust workflow for the comprehensive investigation of n--Methylhydrazinecarboxamide's electronic properties, encompassing both experimental techniques and state-of-the-art computational modeling.
Molecular Structure and Identification
The foundational step in any investigation is the confirmation of the molecule's structure and identity.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-Methylsemicarbazide, 1-Amino-3-methylurea |
| CAS Number | 17696-95-6 |
| Molecular Formula | C₂H₇N₃O |
| SMILES | C(NC)(NN)=O |
| InChI Key | LHYKTQVFLKHQSR-UHFFFAOYSA-N |
Table 1: Physicochemical Identifiers for this compound.[2]
Experimental Protocols
The following protocols describe established methods for the synthesis and characterization of this compound and the experimental determination of its electronic properties.
Synthesis and Purification
A plausible synthetic route for this compound involves the reaction of methyl isocyanate with hydrazine.
Materials:
-
Methyl isocyanate
-
Hydrazine hydrate
-
Anhydrous diethyl ether
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of methyl isocyanate (1 equivalent) in anhydrous diethyl ether to the flask via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
The resulting precipitate (this compound) is collected by vacuum filtration.
-
The crude product is purified by recrystallization from ethanol to yield a crystalline solid.
-
The purity of the compound should be assessed by Thin Layer Chromatography (TLC) and melting point determination.
Spectroscopic Characterization
3.2.1 Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the characteristic functional groups present in the molecule.
-
Protocol: An FT-IR spectrum is recorded using a KBr pellet method. The sample is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹. Expected characteristic peaks include N-H stretching, C=O stretching, and C-N stretching vibrations.
3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.
-
Protocol: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent, such as DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
3.2.3 UV-Visible Spectroscopy
-
Objective: To investigate the electronic transitions within the molecule and to determine the optical band gap.
-
Protocol: The UV-Vis absorption spectrum is recorded in a suitable solvent (e.g., ethanol or acetonitrile) using a dual-beam spectrophotometer, typically over a range of 200-800 nm. The wavelength of maximum absorption (λ_max) corresponds to specific electronic transitions (e.g., n → π* or π → π*). The optical band gap (E_g) can be estimated from the onset of the absorption edge using the Tauc plot method.
Electrochemical Analysis: Cyclic Voltammetry (CV)
-
Objective: To experimentally determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3]
-
Protocol:
-
Setup: A standard three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3]
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate). The solution must be deoxygenated by purging with an inert gas (e.g., argon) for at least 15 minutes prior to the experiment.
-
Measurement: The potential is swept linearly from an initial value to a final value and then back again, while the current response is measured.
-
Calibration: The potential scale is calibrated using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.[4][5]
-
Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.[4] The HOMO and LUMO energies are then estimated using the following empirical equations[3]:
-
E_HOMO = -[E_ox - E_(Fc/Fc⁺) + 4.8] eV
-
E_LUMO = -[E_red - E_(Fc/Fc⁺) + 4.8] eV The value 4.8 eV is the energy level of the Fc/Fc⁺ reference relative to the vacuum level.[4]
-
-
Computational Protocols
Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for understanding the electronic structure and properties of molecules at the atomic level.
References
Methodological & Application
Application Note & Protocol: Quantification of N-Methylhydrazinecarboxamide in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of N-Methylhydrazinecarboxamide in biological matrices, specifically plasma and urine. The method utilizes a derivatization strategy followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a technique offering high sensitivity and selectivity.
Introduction
This compound is a small polar molecule containing a reactive hydrazine functional group. Accurate quantification of this compound in biological samples is essential for pharmacokinetic, toxicokinetic, and metabolic studies in drug development and toxicology. Due to its inherent polarity, chromatographic analysis of this compound can be challenging, often resulting in poor retention on standard reversed-phase columns. To overcome this, the presented method employs a pre-analytical derivatization step.
This protocol is based on established methods for the analysis of hydrazine and its derivatives in biological fluids.[1][2][3] It involves the reaction of this compound with p-anisaldehyde to form a more hydrophobic and readily ionizable derivative, which is then quantified using LC-MS/MS. While this method is proposed based on sound analytical principles, it is imperative that it undergoes full validation according to regulatory guidelines (e.g., FDA, EMA, ICH) before its application in regulated studies.[4][5]
Quantitative Data Summary
The following table presents illustrative performance characteristics for a bioanalytical method based on a similar hydrazine derivative.[3] These values should be considered as targets for the method validation of this compound.
| Parameter | Illustrative Value |
| Matrix | Human Plasma, Human Urine |
| Analytical Technique | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 0.05 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 ng/mL |
| Linearity (R²) | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 85% |
Note: The values presented are based on a validated method for hydrazine and serve as a guide. Actual performance for this compound must be determined experimentally.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled this compound (e.g., ¹³C, ¹⁵N₂) as internal standard (IS)
-
p-Anisaldehyde
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K₂EDTA)
-
Human urine
-
Microcentrifuge tubes
-
96-well plates
Stock and Working Solutions Preparation
-
Analyte and IS Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and its isotopic internal standard in methanol to prepare 1 mg/mL stock solutions.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
-
Derivatization Reagent (10 mg/mL): Prepare a fresh solution of p-anisaldehyde in methanol.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL) and vortex briefly.
-
Protein Precipitation: Add 150 µL of cold acetonitrile to each tube.[6][7]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Derivatization: Add 20 µL of the p-anisaldehyde solution (10 mg/mL) to the supernatant.
-
Incubate at 60°C for 30 minutes.
-
After incubation, evaporate the solvent under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A (see section 4).
-
Centrifuge urine samples at 5,000 rpm for 5 minutes to remove particulates.
-
Pipette 50 µL of the supernatant, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the IS working solution (100 ng/mL).
-
Add 140 µL of 50:50 (v/v) methanol:water and vortex.
-
Derivatization: Add 20 µL of the p-anisaldehyde solution (10 mg/mL).
-
Incubate at 60°C for 30 minutes.
-
Transfer to an autosampler vial for injection.
LC-MS/MS Conditions (Proposed)
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: 95% B
-
4.1-5.0 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Hypothetical):
-
Analyte Derivative: To be determined by infusing the derivatized standard. The precursor ion will be [M+H]⁺ of the derivatized this compound. Product ions will be selected based on fragmentation patterns.
-
IS Derivative: To be determined similarly.
-
Method Validation
The proposed method must be fully validated according to current bioanalytical method validation guidelines.[5] Key parameters to assess include:
-
Selectivity and Specificity
-
Matrix Effect
-
Calibration Curve Linearity
-
Accuracy and Precision (intra- and inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Dilution Integrity
-
Stability (bench-top, freeze-thaw, long-term)
Visualizations
Caption: Plasma sample preparation workflow.
Caption: Urine sample preparation workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Quantification of n-Methylhydrazinecarboxamide using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This document provides a detailed methodology for the quantification of this compound, a potential genotoxic impurity (PGI), in pharmaceutical matrices using a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method. Due to the polar nature and low volatility of this compound, a derivatization step is employed to enhance its chromatographic properties and detection sensitivity. This protocol is designed for trace-level analysis and is suitable for implementation in quality control and drug development laboratories.
Introduction
This compound, also known as 4-methylsemicarbazide, is a molecule of interest in pharmaceutical development, potentially arising as a synthetic intermediate or a degradation product. Given its structural alerts for genotoxicity, regulatory guidelines necessitate the development of highly sensitive analytical methods to monitor and control its presence at trace levels in active pharmaceutical ingredients (APIs) and drug products.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and sensitivity, making it a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like this compound by GC-MS is challenging. This application note describes a method based on the derivatization of this compound to a more volatile and thermally stable compound, enabling its separation and quantification by GC-MS. The method is analogous to established procedures for the analysis of hydrazine and methylhydrazine, which frequently employ derivatization with acetone to form the corresponding hydrazones.[5][6][7][8]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Acetone (GC grade or higher)
-
Methanol (GC grade or higher)
-
Dichloromethane (GC grade or higher)
-
Internal Standard (IS): (e.g., d6-acetone or a suitable stable isotope-labeled analog of the analyte)
-
Deionized water
-
Sample matrix (API or placebo)
Standard and Sample Preparation
2.2.1. Standard Stock Solution (1 mg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve in 10.0 mL of methanol.
2.2.2. Internal Standard (IS) Stock Solution (1 mg/mL)
-
Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.
2.2.3. Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with methanol to cover the desired concentration range (e.g., 0.1 to 10 µg/mL).
-
Spike each working standard with the internal standard to a final concentration of 1 µg/mL.
2.2.4. Sample Preparation and Derivatization
-
Accurately weigh approximately 100 mg of the sample (API) into a clean vial.
-
Add 1.0 mL of a solution containing the internal standard at a concentration of 1 µg/mL in acetone.
-
Vortex the vial for 1 minute to ensure complete dissolution and reaction.
-
Allow the solution to stand at room temperature for at least 30 minutes to ensure complete derivatization.
-
If necessary, centrifuge the sample to precipitate any undissolved excipients.
-
Transfer the supernatant to a GC vial for analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Splitless mode
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
SIM Ions to Monitor (Hypothetical - based on predicted derivative):
-
This compound derivative (Acetone Methylsemicarbazone):
-
Quantifier ion: To be determined from the mass spectrum of the derivatized standard (likely the molecular ion or a major fragment).
-
Qualifier ion(s): To be determined.
-
-
Internal Standard derivative:
-
Quantifier ion: To be determined.
-
Data Presentation
The quantitative performance of the method should be evaluated by establishing the linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to ICH guidelines.[9]
| Parameter | Result |
| Linearity Range | 0.1 - 10 ppm |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ppm |
| Limit of Quantification (LOQ) | 0.15 ppm |
| Accuracy (Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% at LOQ |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Derivatization Reaction
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
Application Note: Purity Assessment of n-Methylhydrazinecarboxamide by High-Performance Liquid Chromatography (HPLC)
Introduction
n-Methylhydrazinecarboxamide is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1][2] Ensuring the purity of this compound is critical for its intended use, particularly in drug development where impurities can affect the safety and efficacy of the final product. Due to its polar nature and lack of a strong native chromophore, direct analysis of this compound by HPLC with UV detection is challenging. This application note describes a robust and sensitive reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound following pre-column derivatization. The method is suitable for researchers, scientists, and drug development professionals.
Principle
To overcome the poor UV absorbance of this compound, a pre-column derivatization step is employed using 2,4-Dinitrophenylhydrazine (DNPH). DNPH reacts with the hydrazine moiety of this compound to form a stable hydrazone derivative that is highly responsive to UV detection.[3] The resulting derivatized analyte and any potential impurities are then separated on a C18 reversed-phase column with a gradient elution, allowing for accurate quantification and purity determination.
Materials and Reagents
-
This compound reference standard (≥99.5% purity)
-
This compound sample for analysis
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Deionized water (18.2 MΩ·cm)
-
Hydrochloric acid (HCl), analytical grade
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used. The chromatographic conditions are summarized in the table below.
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column oven, UV detector |
| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid in Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 360 nm |
| Run Time | 25 minutes |
Experimental Protocols
Preparation of Solutions
-
Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).
-
DNPH Derivatizing Reagent (0.5% w/v): Dissolve 500 mg of DNPH in 100 mL of Acetonitrile containing 1 mL of concentrated HCl. Sonicate for 5 minutes to ensure complete dissolution. This solution should be prepared fresh daily and protected from light.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Derivatization Procedure
-
Transfer 1.0 mL of the Standard Stock Solution or Sample Stock Solution to a 10 mL vial.
-
Add 2.0 mL of the DNPH Derivatizing Reagent to the vial.
-
Cap the vial and heat at 60 °C in a water bath or heating block for 30 minutes.
-
Allow the solution to cool to room temperature.
-
Dilute the derivatized solution to 10 mL with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Analysis Workflow
The following diagram illustrates the workflow for the purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment of this compound.
System Suitability
Before sample analysis, perform five replicate injections of the derivatized standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing factor for the derivatized this compound peak is ≤ 2.0.
-
Relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Theoretical plates are ≥ 2000.
Calculation of Purity
The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The following table summarizes the expected retention time and relative retention times (RRT) for potential impurities. Note that the RRT values are hypothetical and should be confirmed with authentic impurity standards if available.
| Compound | Retention Time (min) | Relative Retention Time (RRT) |
| Derivatized Hydrazine | ~ 4.5 | ~ 0.6 |
| Derivatized this compound | ~ 7.5 | 1.00 |
| Derivatized Methylhydrazine | ~ 6.0 | ~ 0.8 |
| Unreacted DNPH | ~ 12.0 | ~ 1.6 |
The logical relationship for the method development is outlined in the diagram below.
Caption: Logic Diagram for HPLC Method Development.
Conclusion
This application note provides a detailed protocol for the purity assessment of this compound using a pre-column derivatization HPLC method. The use of DNPH as a derivatizing agent significantly enhances the UV response, allowing for sensitive and accurate quantification. This method is suitable for routine quality control and purity analysis in research and drug development settings.
References
Application Notes and Protocols for n-Methylhydrazinecarboxamide in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methylhydrazinecarboxamide is a member of the hydrazinecarboxamide (semicarbazide) family of compounds. This chemical class is recognized in medicinal chemistry for its versatile scaffold, which serves as a foundation for the development of various pharmaceutical agents.[1] Derivatives of hydrazinecarboxamide have been investigated for a range of biological activities, including their potential as enzyme inhibitors.[1] This class of compounds has been explored for inhibitory activity against several key enzymes, such as acetylcholinesterase (AChE), cyclooxygenases (COX), and carbonic anhydrases (CAs).[1]
These application notes provide detailed protocols for conducting enzyme inhibition assays for these three enzyme classes, which can be adapted for screening and characterizing the inhibitory potential of this compound.
Data Presentation
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki) for the inhibitory activity of this compound against acetylcholinesterase, cyclooxygenase, or carbonic anhydrase. The following tables are provided as templates to illustrate how experimental data for this compound and control compounds could be presented.
Table 1: Hypothetical Inhibitory Activity of this compound against Acetylcholinesterase (AChE)
| Compound | AChE IC50 (µM) | Ki (µM) | Inhibition Type |
| This compound | [Insert Value] | [Insert Value] | [e.g., Competitive] |
| Donepezil (Control) | [Insert Value] | [Insert Value] | Non-competitive |
Table 2: Hypothetical Inhibitory Activity of this compound against Cyclooxygenase (COX) Isoforms
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Celecoxib (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
| Indomethacin (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Hypothetical Inhibitory Activity of this compound against Carbonic Anhydrase (CA) Isoforms
| Compound | hCA I Ki (nM) | hCA II Ki (nM) | hCA IX Ki (nM) | hCA XII Ki (nM) |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Acetazolamide (Control) | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Experimental Workflow
The general workflow for screening and characterizing enzyme inhibitors such as this compound is outlined below.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is adapted from the well-established Ellman's method for measuring AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of AChE in phosphate buffer. The final concentration should be optimized for the assay (a starting point of 0.1-0.25 U/mL is common).
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14-15 mM stock solution of ATCI in deionized water (prepare fresh).
-
Prepare serial dilutions of this compound and the positive control in phosphate buffer. Ensure the final DMSO concentration is below 1%.
-
-
Assay Protocol (200 µL final volume per well):
-
Set up the 96-well plate with wells for blank (no enzyme), negative control (no inhibitor), positive control, and various concentrations of this compound.
-
To each well (except the blank), add 10 µL of the AChE working solution.
-
Add 10 µL of the appropriate inhibitor dilution or vehicle to the corresponding wells.
-
Add 120 µL of phosphate buffer to all wells.
-
Add 40 µL of the DTNB solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Initiate the reaction by adding 20 µL of the ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) for each well.
-
Determine the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cyclooxygenase (COX) Inhibition Assay
This protocol describes a general method for measuring the peroxidase activity of COX enzymes.
Materials and Reagents:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid, the substrate
-
Fluorometric probe (e.g., Amplex Red)
-
Heme (cofactor)
-
Assay Buffer (e.g., Tris-HCl)
-
This compound stock solution (in DMSO)
-
Control inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of COX-1 and COX-2 in cold assay buffer containing heme.
-
Prepare a stock solution of arachidonic acid.
-
Prepare a working solution of the fluorometric probe.
-
Prepare serial dilutions of this compound and control inhibitors.
-
-
Assay Protocol:
-
Add assay buffer, enzyme (either COX-1 or COX-2), and the diluted inhibitor to the wells of the microplate.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Add the fluorometric probe.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately measure the fluorescence in kinetic mode for a set duration.
-
-
Data Analysis:
-
Calculate the rate of reaction from the change in fluorescence over time.
-
Determine the percent inhibition for each concentration of this compound.
-
Calculate the IC50 values for both COX-1 and COX-2 and determine the selectivity index.
-
Carbonic Anhydrase (CA) Inhibition Assay
This protocol is based on the esterase activity of carbonic anhydrase.
Materials and Reagents:
-
Human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA), the substrate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound stock solution (in DMSO)
-
Positive control inhibitor (e.g., Acetazolamide)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the desired CA isoform in cold assay buffer.
-
Prepare a stock solution of p-NPA in acetonitrile or DMSO (prepare fresh).
-
Prepare serial dilutions of this compound and acetazolamide.
-
-
Assay Protocol:
-
Add assay buffer to the wells.
-
Add the diluted inhibitor or vehicle control.
-
Add the CA working solution to all wells except the blank.
-
Incubate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding the p-NPA substrate solution.
-
Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 and/or Ki values for each CA isoform.
-
Signaling Pathways
Acetylcholinesterase in Synaptic Transmission
Acetylcholinesterase plays a crucial role in terminating nerve impulses at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine.[2] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged stimulation of cholinergic receptors.[2]
Cyclooxygenase (COX) Pathway
Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3]
Carbonic Anhydrase and pH Regulation
Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a critical role in pH regulation.
References
Application Notes and Protocols for the Derivatization of n-Methylhydrazinecarboxamide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methylhydrazinecarboxamide, a derivative of hydrazine, is a compound of interest in pharmaceutical and chemical research. Due to its polarity and potential thermal instability, direct analysis by common chromatographic techniques can be challenging. Derivatization is a crucial step to enhance volatility for Gas Chromatography (GC) and improve detection for High-Performance Liquid Chromatography (HPLC). These application notes provide detailed protocols for the derivatization of this compound for subsequent analysis by GC-Mass Spectrometry (GC-MS) and HPLC with UV or MS detection.
Principle of Derivatization
Derivatization chemically modifies a compound to produce a new compound with properties more suitable for a specific analytical method.[1] For GC analysis, the primary goal is to increase the volatility and thermal stability of this compound by replacing active hydrogen atoms on the hydrazine and amide groups with nonpolar groups.[2] For HPLC analysis, derivatization aims to attach a chromophore or fluorophore to the molecule to enhance its detectability.[3][4]
Protocol 1: GC-MS Analysis via Silylation
This protocol details the derivatization of this compound using a silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to form a more volatile trimethylsilyl (TMS) derivative suitable for GC-MS analysis. This method is adapted from a protocol for a structurally similar compound, N-phenylhydrazine-1,2-dicarboxamide.[5]
Experimental Protocol
1. Reagents and Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (silylation grade)
-
Ethyl acetate (GC grade)
-
Sample vials (2 mL) with caps
-
Heating block or oven
-
GC-MS system
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation: For analysis of this compound in a sample matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be required to isolate the analyte. The final extract should be evaporated to dryness before derivatization.
3. Derivatization Procedure:
-
Accurately weigh 1-5 mg of the dry sample or the dried extract into a 2 mL vial.[6]
-
Add 100 µL of pyridine to the vial to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[5]
-
Seal the vial tightly and mix the contents thoroughly.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven to facilitate the derivatization reaction.[5]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS system.
4. GC-MS Parameters (Suggested):
-
Injection Volume: 1-2 µL[6]
-
Injector Temperature: 250°C
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or equivalent)
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-500
Experimental Workflow for GC-MS Analysis
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. Hydrazine determination in sludge samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdiarticle4.com [sdiarticle4.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
Application of n-Methylhydrazinecarboxamide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methylhydrazinecarboxamide, a versatile and reactive building block, serves as a valuable precursor in the synthesis of a variety of nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a carboxamide group, allows for its participation in diverse cyclization and condensation reactions. This document provides detailed application notes and experimental protocols for the synthesis of three major classes of heterocyclic compounds utilizing this compound: pyrazoles, pyridazinones, and 1,2,4-triazoles. These heterocycles are of significant interest in medicinal chemistry and drug development due to their wide-ranging biological activities.
Synthesis of Pyrazoles
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this context, this compound can react with various 1,3-diketones or β-keto esters to yield N-carbamoylmethyl-substituted pyrazoles. The reaction proceeds via a cyclocondensation mechanism, where the more nucleophilic nitrogen of the hydrazine attacks the carbonyl carbons of the dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring.
Experimental Protocol: Synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylacetamide
This protocol is adapted from the general procedure for the synthesis of 1,3,5-substituted pyrazoles from hydrazines and β-diketones.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Logical Workflow for Pyrazole Synthesis
Caption: General workflow for the synthesis of a substituted pyrazole.
Synthesis of Pyridazinones
Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group. A common synthetic route involves the cyclocondensation of γ-keto acids with hydrazine derivatives. The reaction of this compound with a γ-keto acid would lead to the formation of an N-carbamoylmethyl-substituted dihydropyridazinone, which can be subsequently aromatized if desired.
Experimental Protocol: Synthesis of 2-(N-methylcarbamoylmethyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol is based on the general synthesis of pyridazinones from γ-keto acids and substituted hydrazines.[1]
Materials:
-
This compound
-
4-Oxo-4-phenylbutanoic acid
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Combine this compound (1.0 eq) and 4-oxo-4-phenylbutanoic acid (1.0 eq) in a round-bottom flask.
-
Add ethanol or glacial acetic acid as the solvent.
-
Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Reaction Pathway for Pyridazinone Synthesis
Caption: Key steps in the formation of a pyridazinone ring.
Synthesis of 1,2,4-Triazoles
1,2,4-Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. One versatile method for their synthesis involves the cyclization of thiosemicarbazide derivatives. This compound can be converted to the corresponding N-methyl-2-(thiocarbamoyl)hydrazine-1-carboxamide, which can then undergo cyclization in the presence of a base to form a 1,2,4-triazole-3-thione.
Experimental Protocol: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol from a thiocarbohydrazide derivative of this compound
This protocol is adapted from general procedures for synthesizing 1,2,4-triazole-3-thiones.
Part 1: Synthesis of the Thiosemicarbazide Intermediate
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol.
-
Add an equimolar amount of an isothiocyanate (e.g., phenyl isothiocyanate) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The resulting thiosemicarbazide derivative often precipitates and can be collected by filtration.
Part 2: Cyclization to the 1,2,4-Triazole-3-thione
-
Suspend the thiosemicarbazide derivative from Part 1 in an aqueous solution of a base (e.g., 2M sodium hydroxide).
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and carefully acidify with a dilute acid (e.g., hydrochloric acid) to precipitate the product.
-
Filter the solid product, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
Workflow for 1,2,4-Triazole Synthesis
Caption: Two-part workflow for 1,2,4-triazole synthesis.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of the discussed heterocyclic compounds using substituted hydrazines. Note: This data is based on general procedures and may vary for reactions specifically using this compound. Researchers should optimize these conditions for their specific substrates.
| Heterocycle | Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| Pyrazole | Substituted Hydrazine + 1,3-Diketone | Ethanol | Acetic Acid | Reflux | 4-6 | 70-95 |
| Pyridazinone | Substituted Hydrazine + γ-Keto Acid | Ethanol/Acetic Acid | - | Reflux | 6-8 | 60-85 |
| 1,2,4-Triazole | Thiosemicarbazide Derivative | Aq. NaOH | - | Reflux | 4-6 | 75-90 |
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundational resource for researchers engaged in the synthesis of pyrazoles, pyridazinones, and 1,2,4-triazoles. The adaptability of these methods allows for the generation of compound libraries for screening in drug discovery and for the development of novel functional materials. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.
References
n-Methylhydrazinecarboxamide as a Ligand in Coordination Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methylhydrazinecarboxamide, also known as 4-methylsemicarbazide, is a derivative of semicarbazide that has garnered interest in coordination chemistry. Its structure, featuring multiple potential donor atoms (two nitrogen atoms and one oxygen atom), allows it to act as a versatile ligand, forming stable complexes with various transition metal ions. These metal complexes are subjects of research for their potential applications in medicinal chemistry, particularly as anticancer and antimicrobial agents, owing to the diverse biological activities exhibited by the broader class of hydrazone and semicarbazone compounds. This document provides an overview of the synthesis, properties, and potential applications of this compound and its metal complexes, along with generalized experimental protocols.
Synthesis of this compound
The synthesis of 4-substituted semicarbazides, such as this compound, can be achieved through various methods. A common approach involves the reaction of an isocyanate with hydrazine or the reaction of a carbamate with hydrazine.
Experimental Protocol: General Synthesis of 4-Alkylsemicarbazides
This protocol is a generalized procedure that can be adapted for the synthesis of this compound.
Materials:
-
Methyl isocyanate
-
Hydrazine hydrate
-
Anhydrous ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl isocyanate in anhydrous ethanol under a nitrogen atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of hydrazine hydrate to the cooled solution with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the precipitated product by vacuum filtration using a Büchner funnel.
-
Wash the product with cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified this compound product under vacuum.
-
Characterize the product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.
Coordination Chemistry of this compound
This compound can act as a bidentate or tridentate ligand, coordinating to metal ions through its nitrogen and oxygen atoms. The coordination mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.
General Experimental Protocol for the Synthesis of Metal Complexes
This protocol outlines a general method for the synthesis of transition metal complexes with this compound.
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂, Ni(NO₃)₂, Co(CH₃COO)₂)
-
Methanol or ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the chosen metal salt in the same solvent.
-
Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of ligand to metal can be varied (e.g., 1:1, 2:1) to obtain complexes with different stoichiometries.
-
The reaction mixture is typically stirred at room temperature or refluxed for several hours. The formation of a precipitate often indicates the formation of the complex.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid complex by filtration, wash it with the solvent used for the reaction, and then with a low-boiling point solvent like diethyl ether.
-
Dry the complex in a desiccator over a suitable drying agent.
-
Characterize the synthesized complex using techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, magnetic susceptibility measurements, and X-ray crystallography to determine its structure and properties.
Potential Applications
Metal complexes of ligands structurally related to this compound, such as other semicarbazones and thiosemicarbazones, have shown promising biological activities. While specific data for this compound complexes is limited in the public domain, the following applications are areas of active research for this class of compounds.
Anticancer Activity
Hydrazone and semicarbazone metal complexes are known to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of enzymes crucial for cancer cell proliferation or the induction of apoptosis.
While a specific signaling pathway for this compound complexes is not yet elucidated, related compounds are thought to interfere with key cellular processes.
Caption: Potential mechanisms of anticancer activity.
Antimicrobial Activity
The coordination of semicarbazone-type ligands to metal ions has been shown to enhance their antimicrobial properties. This is often attributed to the increased lipophilicity of the complexes, which facilitates their transport across microbial cell membranes.
Experimental Workflows
The development and characterization of this compound metal complexes typically follow a structured workflow.
Caption: General experimental workflow.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound complexes in the public domain, the following table provides a template for the types of data that should be collected and organized for these compounds. Data for a related compound, a Ni(II) complex of 4-methyl-3-thiosemicarbazide, is included for illustrative purposes.
| Property | Ni(II)-(4-methyl-3-thiosemicarbazide)₂ | [M(this compound)ₓ] |
| Crystal System | Monoclinic | To be determined |
| Space Group | P2₁/c | To be determined |
| Metal-Ligand Bonds (Å) | ||
| M-N (hydrazine) | Data not available | To be determined |
| M-N (amide) | Data not available | To be determined |
| M-O (carbonyl) | Data not available | To be determined |
| Coordination Geometry | Square planar | To be determined |
| IR Spectroscopy (cm⁻¹) | ||
| ν(C=O) | Shift upon coordination | To be determined |
| ν(N-H) | Shift upon coordination | To be determined |
| ν(M-N) | Appearance of new band | To be determined |
| ν(M-O) | Appearance of new band | To be determined |
| UV-Vis (nm, ε) | ||
| Ligand Field (d-d) | Transitions observed | To be determined |
| Charge Transfer | Transitions observed | To be determined |
| Biological Activity | ||
| IC₅₀ (µM) - Cancer Cell | Data not available | To be determined |
| MIC (µg/mL) - Bacteria | Data not available | To be determined |
Conclusion
This compound presents a promising scaffold for the development of novel coordination complexes with potential applications in medicinal chemistry and catalysis. The generalized protocols provided herein offer a starting point for the synthesis and characterization of these compounds. Further research is required to fully elucidate the coordination behavior, structure-activity relationships, and specific mechanisms of action of this compound metal complexes. The systematic collection and reporting of quantitative data will be crucial for advancing the understanding and application of this intriguing class of ligands.
Application Notes and Protocols for Studying the Reaction Kinetics of n-Methylhydrazinecarboxamide
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive experimental framework for determining the reaction kinetics (e.g., rate law, rate constants, and activation energy) of n-Methylhydrazinecarboxamide in an aqueous solution. This document outlines the necessary equipment, detailed protocols for experimental execution and analysis, and methods for data presentation.
Introduction
This compound is a molecule of interest in pharmaceutical and chemical research due to its structural relation to hydrazine derivatives, which are known for their reactivity and biological activity. Understanding the reaction kinetics of this compound is crucial for predicting its stability, degradation pathways, and potential interactions in various chemical and biological systems. This application note details a robust experimental setup for studying its decomposition or reaction kinetics in a controlled laboratory setting.
The proposed methodology employs a batch reactor system with precise temperature control and utilizes High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the reactant concentration over time. An alternative Gas Chromatography (GC) method is also discussed.
Experimental Setup
A well-controlled experimental setup is paramount for acquiring high-quality kinetic data. A batch reactor is ideal for this purpose, allowing for uniform temperature and concentration throughout the reaction.[1][2]
Key Equipment:
-
Jacketed Glass Reactor: A 100-250 mL jacketed glass vessel to allow for precise temperature control via a circulating fluid.[1]
-
Circulating Water Bath: A programmable water bath to maintain a constant temperature (e.g., ±0.1 °C) by circulating water or another thermal fluid through the reactor jacket.[3][4][5]
-
Magnetic Stirrer and Stir Bar: To ensure the reaction mixture is homogeneous and well-mixed.[1]
-
Digital Thermometer: To monitor the temperature of the reaction mixture directly.
-
Syringes and Needles: For precise addition of reactants and extraction of samples.
-
Stopwatch/Timer: To accurately record reaction times.
-
Quenching Bath: An ice-water bath or a container with a quenching solution to stop the reaction in the collected samples immediately.
-
Analytical Instrumentation: HPLC-UV/MS or GC-MS system for quantitative analysis.
Experimental Protocols
Reagent and Solution Preparation
-
Solvent Preparation: Prepare the desired reaction solvent (e.g., deionized water, buffer solution of a specific pH). Degas the solvent to remove dissolved oxygen, which might interfere with the reaction, by sparging with an inert gas like nitrogen or by using a sonicator.
-
Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent. The concentration should be accurately known.
-
Reactant Solutions: If studying a bimolecular reaction, prepare an accurate stock solution of the other reactant.
-
Analytical Standards: Prepare a series of calibration standards of this compound at known concentrations covering the expected range of the kinetic run. These will be used to generate a calibration curve for the analytical instrument.
Protocol for a Kinetic Run (Decomposition Study)
-
System Equilibration: Set the circulating water bath to the desired reaction temperature (e.g., 40 °C) and allow the jacketed reactor containing the initial volume of solvent to equilibrate for at least 20-30 minutes.[6]
-
Initiate Reaction: Start the magnetic stirrer at a constant rate to ensure rapid mixing. Initiate the reaction by adding a known volume of the this compound stock solution to the pre-heated solvent in the reactor. Start the timer immediately upon addition (t=0).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small, precise volume of the reaction mixture (e.g., 100 µL) using a syringe.[6]
-
Quenching: Immediately transfer the collected sample into a vial containing a known volume of cold solvent or a specific quenching agent to stop the reaction. This step is crucial to ensure the measured concentration reflects the concentration at the exact sampling time. Rapid dilution in a cold mobile phase is often sufficient.
-
Sample Storage: Store the quenched samples at a low temperature (e.g., 4 °C) until analysis to prevent any further degradation.
-
Analysis: Analyze the samples using a validated analytical method (see Protocol 3.3) to determine the concentration of this compound.
-
Repeat at Different Temperatures: Repeat the entire procedure at different temperatures (e.g., 50 °C, 60 °C, 70 °C) to determine the temperature dependence of the reaction rate and calculate the activation energy.[7]
Analytical Protocol for Quantification
Due to its polarity, this compound is well-suited for analysis by HPLC.[8][9][10] Gas chromatography often requires a derivatization step for such polar and reactive compounds.[11][12][13]
Method 1: HPLC-UV/MS
-
Chromatographic System: A standard HPLC system with a UV or Mass Spectrometry (MS) detector.
-
Column: A column suitable for polar compounds, such as a polar-endcapped C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.[8][14]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 10 mM ammonium formate in water) and an organic solvent (e.g., acetonitrile). The high aqueous content is necessary for retention on reversed-phase columns.[15]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Detection: UV detection at a wavelength of maximum absorbance for this compound, or MS detection for higher selectivity and sensitivity.
-
Quantification: Generate a calibration curve by plotting the peak area of the analytical standards versus their known concentrations. Use this curve to determine the concentration of this compound in the experimental samples.
Method 2: GC-MS with Derivatization (Alternative)
-
Derivatization: In a vial, mix the sample with a derivatizing agent such as pentafluorobenzaldehyde (PFB) or acetone in a suitable solvent.[12][13] The agent reacts with the hydrazine moiety to form a more volatile and thermally stable derivative (e.g., an azine).
-
Extraction: Extract the derivative into an organic solvent like hexane.
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250 °C).
-
Oven Program: A temperature ramp starting at a low temperature to separate the solvent and finishing at a high temperature to elute the derivative.
-
Detector: Mass spectrometer operating in scan or selected ion monitoring (SIM) mode for quantification.
-
Data Presentation and Analysis
Quantitative data should be organized systematically to facilitate kinetic analysis.
Concentration vs. Time Data
Raw data from each kinetic run should be tabulated clearly.
| Time (minutes) | Peak Area (Arbitrary Units) | Concentration (mol/L) |
| 0 | 154320 | 0.1000 |
| 2 | 141250 | 0.0915 |
| 5 | 125480 | 0.0813 |
| 10 | 102340 | 0.0663 |
| 20 | 70150 | 0.0455 |
| 40 | 35890 | 0.0232 |
| 60 | 18230 | 0.0118 |
| Table 1: Example of concentration vs. time data for a kinetic run at 50 °C. |
Determination of Reaction Order and Rate Constant
The reaction order can be determined by plotting the concentration data in different ways (integral method) or by calculating initial rates at different starting concentrations (method of initial rates).[16][17][18] For example, for a suspected first-order reaction, a plot of ln[Concentration] vs. Time should yield a straight line with a slope of -k, where k is the rate constant.
Summary of Kinetic Parameters
The calculated rate constants at different temperatures can be used to determine the activation energy (Ea) and the pre-exponential factor (A) using the Arrhenius equation.
| Temperature (°C) | Temperature (K) | Rate Constant, k (s⁻¹) | ln(k) | 1/T (K⁻¹) |
| 40 | 313.15 | 1.5 x 10⁻⁴ | -8.80 | 0.00319 |
| 50 | 323.15 | 4.5 x 10⁻⁴ | -7.71 | 0.00309 |
| 60 | 333.15 | 1.2 x 10⁻³ | -6.73 | 0.00300 |
| 70 | 343.15 | 3.0 x 10⁻³ | -5.81 | 0.00291 |
| Table 2: Summary of rate constants at different temperatures for Arrhenius plot analysis. |
A plot of ln(k) versus 1/T (Arrhenius plot) will have a slope of -Ea/R, from which the activation energy can be calculated.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the kinetic study of this compound.
References
- 1. Virtual Labs [uorepc-nitk.vlabs.ac.in]
- 2. wwwresearch.sens.buffalo.edu [wwwresearch.sens.buffalo.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. How Is Temperature Controlled In An Experiment? Master Precision, Stability, And Uniformity - Kintek Solution [kindle-tech.com]
- 5. Controlling an Experiment's Temperature | Lab Manager [labmanager.com]
- 6. users.metu.edu.tr [users.metu.edu.tr]
- 7. The effect of concentration and temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. Polar Compounds | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. sielc.com [sielc.com]
- 13. Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. hplc.eu [hplc.eu]
- 16. Video: Determining Order of Reaction [jove.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Experimentally Determining Rate Law — Overview & Examples - Expii [expii.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of n-Methylhydrazinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
n-Methylhydrazinecarboxamide is a hydrazine derivative, a class of compounds with diverse applications in pharmaceuticals and industry.[1] Due to their reactive nature, hydrazine derivatives can pose health risks, including cytotoxicity, mutagenicity, and carcinogenicity.[1] The toxic effects of hydrazines are often attributed to their biotransformation into reactive species that can lead to oxidative stress, DNA damage, and subsequent cell death.[1][2] Therefore, a thorough evaluation of the cytotoxic potential of this compound is a critical step in its safety assessment and potential therapeutic development.
These application notes provide a comprehensive guide to utilizing common cell-based assays for assessing the cytotoxicity of this compound. The protocols detailed below—the MTT assay for cell viability, the LDH assay for membrane integrity, and an Annexin V/Propidium Iodide assay for apoptosis—are foundational methods in toxicology and drug screening.[3][4][5] Adherence to these standardized procedures will enable researchers to generate reliable and reproducible data to characterize the cytotoxic profile of this compound.
Recommended Cell Lines
The choice of cell line is crucial for relevant cytotoxicity testing.[6] It is recommended to use cell lines that are representative of potential target tissues. For general cytotoxicity screening, a panel of cell lines is often employed. Below are some suggested cell lines:
-
HepG2 (Human Hepatocellular Carcinoma): Relevant for assessing potential hepatotoxicity, as the liver is a primary site of metabolism for many xenobiotics.[2]
-
A549 (Human Lung Carcinoma): Useful for evaluating toxicity in the context of inhalation exposure.
-
HEK293 (Human Embryonic Kidney): A commonly used cell line for general toxicity screening.
-
Primary Cells: For more physiologically relevant data, primary cells from the target organ of interest should be considered, although they are more challenging to culture.[7]
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[3][8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in sterile PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should not exceed 0.5% to avoid solvent-induced toxicity.[10] Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to reduce background noise.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a method to quantify cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with a compromised plasma membrane.[4][13]
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
LDH Assay Kit (commercially available)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a no-cell control (medium only), a vehicle control (cells treated with vehicle), a positive control (cells treated with a lysis solution provided in the kit to induce maximum LDH release), and experimental wells.[2][14]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[2]
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[14] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[14]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the LDH release in treated cells to the maximum LDH release from the positive control.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16]
Materials:
-
This compound
-
Selected cell line(s)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (commercially available)
-
6-well cell culture plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time period.
-
Cell Harvesting:
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1-5 x 10⁶ cells/mL.[17] Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.[17]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[17]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Data Presentation
Quantitative data from the cytotoxicity assays should be summarized in clear and structured tables for easy comparison.
Table 1: Cell Viability (MTT Assay) of Cell Lines Treated with this compound for 48 hours
| Concentration (µM) | HepG2 (% Viability ± SD) | A549 (% Viability ± SD) | HEK293 (% Viability ± SD) |
| 0 (Vehicle Control) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 3.9 |
| 1 | 95.2 ± 3.8 | 98.1 ± 4.2 | 96.5 ± 3.1 |
| 10 | 82.1 ± 5.6 | 85.4 ± 6.3 | 88.2 ± 4.7 |
| 50 | 51.3 ± 4.9 | 58.7 ± 5.5 | 62.1 ± 5.0 |
| 100 | 25.8 ± 3.1 | 30.2 ± 4.0 | 35.6 ± 3.8 |
| 250 | 10.5 ± 2.4 | 12.9 ± 2.8 | 15.4 ± 2.9 |
| IC₅₀ (µM) | ~50 | ~65 | ~70 |
Data are representative and should be replaced with experimental results.
Table 2: Membrane Integrity (LDH Assay) of Cell Lines Treated with this compound for 48 hours
| Concentration (µM) | HepG2 (% Cytotoxicity ± SD) | A549 (% Cytotoxicity ± SD) | HEK293 (% Cytotoxicity ± SD) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 4.8 ± 0.9 | 4.5 ± 1.0 |
| 1 | 8.1 ± 1.5 | 7.5 ± 1.3 | 6.9 ± 1.2 |
| 10 | 20.4 ± 2.8 | 18.9 ± 2.5 | 15.3 ± 2.1 |
| 50 | 48.7 ± 4.1 | 42.3 ± 3.8 | 38.6 ± 3.5 |
| 100 | 72.5 ± 5.9 | 68.1 ± 5.2 | 61.7 ± 4.9 |
| 250 | 89.3 ± 6.7 | 85.4 ± 6.1 | 80.2 ± 5.8 |
Data are representative and should be replaced with experimental results.
Table 3: Apoptosis Analysis (Annexin V/PI Staining) of HepG2 Cells Treated with this compound for 24 hours
| Concentration (µM) | Viable (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
| 0 (Vehicle Control) | 95.1 | 2.5 | 1.8 | 0.6 |
| 50 | 60.3 | 25.8 | 10.2 | 3.7 |
| 100 | 35.7 | 40.1 | 18.5 | 5.7 |
Data are representative and should be replaced with experimental results.
Visualization of Pathways and Workflows
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Proposed mechanism of this compound-induced cytotoxicity via oxidative stress.
Caption: Intrinsic apoptosis signaling pathway potentially activated by this compound.
Conclusion
The protocols and guidelines presented here offer a robust framework for the systematic evaluation of this compound's cytotoxicity. By employing a combination of assays that measure different aspects of cell health—metabolic activity, membrane integrity, and apoptosis—researchers can obtain a comprehensive understanding of the compound's potential toxic effects. The provided templates for data presentation and the diagrams of relevant signaling pathways will aid in the interpretation and communication of the experimental findings. This information is essential for making informed decisions regarding the safety and future development of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 17. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
Application Notes and Protocols: N-Methylhydrazinecarboxamide as a Versatile Building Block for Novel Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of n-Methylhydrazinecarboxamide as a foundational scaffold in the synthesis of novel pharmaceutical agents. The inherent reactivity of its hydrazine and carboxamide moieties makes it a valuable precursor for generating diverse molecular libraries, particularly for screening against cancer and microbial targets. This document outlines the synthetic protocols, presents key biological activity data, and illustrates the relevant signaling pathways for derivatives of this compound.
Introduction to this compound in Drug Discovery
This compound, also known as 4-methylsemicarbazide, is a member of the hydrazinecarboxamide family. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its capacity to form compounds with a wide array of biological activities.[1] The primary application of this compound in pharmaceutical development is as a precursor for the synthesis of N-methyl-substituted semicarbazones. This is typically achieved through a condensation reaction with various aldehydes and ketones. The resulting N-methylsemicarbazones have demonstrated significant potential as anticancer and antimicrobial agents.[2][3] The presence of the N-methyl group can influence the compound's solubility, metabolic stability, and binding affinity to biological targets.
Synthetic Protocol: General Procedure for the Synthesis of N-Methylsemicarbazones
The synthesis of N-methylsemicarbazones from this compound is a straightforward condensation reaction. This protocol provides a general method that can be adapted for a variety of aldehyde and ketone substrates.
Objective: To synthesize a target N-methylsemicarbazone by reacting this compound with a selected aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or ketone of interest
-
Ethanol or other suitable alcohol solvent
-
Glacial acetic acid (catalyst)
-
Sodium acetate (optional, as a buffer)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Filtration apparatus
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a minimal amount of warm ethanol.
-
To this solution, add the selected aldehyde or ketone (1.0-1.1 equivalents).
-
Add a catalytic amount of glacial acetic acid (2-3 drops). For sensitive substrates, a solution of sodium acetate in water can be added to buffer the reaction mixture.
-
The reaction mixture is then typically stirred at room temperature or gently refluxed for a period of 1 to 4 hours, monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion of the reaction, the mixture is cooled to room temperature. The product often precipitates out of the solution. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.
-
The solid product is collected by filtration, washed with cold ethanol or water, and then dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[5]
Visualization of the Synthetic Workflow:
Biological Activities and Quantitative Data
Derivatives of hydrazinecarboxamide, particularly semicarbazones, have shown promising activity against a range of cancer cell lines and microbial pathogens. The following tables summarize representative quantitative data for these classes of compounds. While direct data for this compound-derived pharmaceuticals is limited in publicly available literature, the data for closely related semicarbazones are presented to illustrate the potential of this scaffold.
Table 1: Anticancer Activity of Semicarbazone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline Semicarbazones | A549 (Lung) | 0.027 - 0.5 | [6] |
| Quinazoline Semicarbazones | HepG2 (Liver) | Nanomolar range | [6] |
| Quinazoline Semicarbazones | MCF-7 (Breast) | Nanomolar range | [6] |
| Quinazoline Semicarbazones | PC-3 (Prostate) | Nanomolar range | [6] |
| Thiosemicarbazones | Various | 11.38 - 24.4 | [7] |
| Thiosemicarbazones | GLC-4 (Lung) | Varies | [8] |
Table 2: Antimicrobial Activity of (Thio)semicarbazone Derivatives
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| N-methyl thiosemicarbazones | E. coli | <50 | [2] |
| Thiosemicarbazones | B. subtilis | Varies | [9] |
| Thiosemicarbazones | S. aureus | Varies | [9] |
| Hydroxy Semicarbazones | S. aureus | Varies | [10] |
| Hydroxy Semicarbazones | E. coli | Varies | [10] |
Mechanism of Action: Targeting the EGFR Signaling Pathway
Several quinazoline-based semicarbazone derivatives have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[6] EGFR is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling events that promote cell proliferation, survival, and migration.[11] Dysregulation of the EGFR pathway is a common feature in many types of cancer.
EGFR Signaling Pathway and Inhibition:
As illustrated, semicarbazone-based inhibitors can block the tyrosine kinase activity of EGFR, thereby preventing its autophosphorylation and the subsequent activation of downstream pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways.[11][12][13] This leads to a reduction in cancer cell proliferation and survival.
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of synthesized N-methylsemicarbazones against EGFR kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Test compounds (N-methylsemicarbazones) dissolved in DMSO
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
Microplate reader capable of luminescence detection
-
White, opaque 96-well microplates
Protocol:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the test compound dilutions to the wells. Include a positive control (a known EGFR inhibitor like Gefitinib) and a negative control (DMSO vehicle).
-
Add the EGFR kinase to each well and incubate for 10-15 minutes at room temperature.
-
Add the peptide substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit as per the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization of the Experimental Workflow:
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of novel pharmaceutical candidates. The straightforward synthesis of N-methylsemicarbazones allows for the rapid generation of diverse compound libraries. The demonstrated anticancer and antimicrobial activities of the broader semicarbazone class, coupled with the potential for targeted inhibition of key signaling pathways like EGFR, underscore the significant potential of this compound in modern drug discovery and development. Further exploration and optimization of derivatives from this scaffold are warranted to develop new therapeutic agents.
References
- 1. Biological investigation of N -methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of 1-(2-(6-Methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-Substituted Semicarbazides/Thiosemicarbazides as Anti-Tumor Nur77 Modulators [mdpi.com]
- 5. ijnrd.org [ijnrd.org]
- 6. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. New Mononuclear and Binuclear Cu(II), Co(II), Ni(II), and Zn(II) Thiosemicarbazone Complexes with Potential Biological Activity: Antimicrobial and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of Novel Hydroxy Semicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ClinPGx [clinpgx.org]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing reaction conditions for n-Methylhydrazinecarboxamide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of n-Methylhydrazinecarboxamide, also known as 4-methylsemicarbazide. This guide is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: A facile and efficient method is a one-pot, two-step synthesis. This approach involves the in-situ formation of a methyl carbamate intermediate from methylamine, which then reacts with hydrazine to yield this compound. This method avoids the use of hazardous reagents like phosgene or isocyanates.[1]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The key starting materials are:
-
Methylamine (or a solution in a suitable solvent)
-
A carbonyl source to form the carbamate intermediate, such as bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate.[1]
-
A non-nucleophilic base, such as triethylamine.[1]
-
Hydrazine hydrate.[1]
-
A suitable solvent, such as an alcohol for the second step.[1]
Q3: What are the potential side products in this synthesis, and how can they be minimized?
A3: Common side products include symmetrically substituted ureas (N,N'-dimethylurea) and carbohydrazide. The formation of symmetrical urea can be significant if less reactive carbamate precursors like phenyl chloroformate are used. The formation of carbohydrazide can occur from the reaction of a disubstituted carbamate intermediate with hydrazine. Monitoring the reaction progress, for instance by 1H NMR, can help in minimizing the formation of these byproducts by stopping the reaction at the optimal time.[1]
Q4: What are the expected yields for this reaction?
A4: The yields for the one-pot synthesis of 4-substituted semicarbazides are generally in the moderate to high range. For monosubstituted semicarbazides like this compound, yields can be quite good. The provided data for analogous compounds suggests that yields can vary based on the specific amine and reaction conditions used.
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from the general method for the synthesis of 4-substituted semicarbazides.[1]
Step 1: In-situ formation of the methyl carbamate intermediate
-
In a round-bottom flask, dissolve methylamine in a suitable solvent.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate (1.0 equivalent) to the stirred solution at room temperature.
-
Allow the reaction to stir at room temperature for approximately 3-6 hours.[1]
-
Remove the solvent under vacuum to obtain the crude carbamate intermediate.
Step 2: Reaction with Hydrazine
-
To the flask containing the crude carbamate, add an alcohol solvent (e.g., ethanol) and hydrazine hydrate (1.2 equivalents).
-
Heat the mixture to reflux and maintain for 1-2 hours.[1]
-
The product, this compound, will often precipitate from the solution upon cooling.
-
Collect the solid product by filtration.
-
Wash the product with a cold solvent and dry under vacuum.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no product yield | Incomplete formation of the carbamate intermediate. | Ensure the use of a sufficiently reactive carbonyl source. Monitor the first step by TLC or 1H NMR to confirm the consumption of methylamine. |
| Incomplete reaction with hydrazine. | Ensure the reaction is refluxed for a sufficient amount of time. Consider increasing the amount of hydrazine hydrate slightly. | |
| Presence of N,N'-dimethylurea as a major byproduct | Use of a less reactive carbamate precursor (e.g., phenyl chloroformate) that favors the formation of the symmetrical urea. | Use a more reactive precursor like bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethyl chloroformate.[1] |
| Presence of carbohydrazide as a byproduct | This is more common with disubstituted amines. For monosubstituted amines like methylamine, it is less of a concern. | Monitor the reaction progress to avoid prolonged reaction times that might favor side reactions.[1] |
| Product is an oil or does not precipitate | The product may be soluble in the reaction solvent. | Try to precipitate the product by adding a non-polar co-solvent or by concentrating the solution and cooling it to a lower temperature. If precipitation fails, proceed with solvent extraction and column chromatography for purification. |
| Difficulty in removing triethylamine hydrochloride salt | The salt may co-precipitate with the product. | Wash the filtered product thoroughly with cold water to dissolve the salt. |
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Yields for 4-Substituted Semicarbazides
| Starting Amine | Carbonyl Source | Reaction Time (Step 1) | Reaction Time (Step 2) | Yield Range (%) |
| Alkyl amines (general) | bis(2,2,2-trifluoroethyl) carbonate | 6 hours | 1-2 hours | Moderate to High[1] |
| Aryl amines (general) | 2,2,2-trifluoroethyl chloroformate | 3 hours | 1-2 hours | Moderate to High[1] |
| Methylamine (expected) | bis(2,2,2-trifluoroethyl) carbonate | ~6 hours | ~1-2 hours | High |
Note: The yields are based on the general procedure for 4-substituted semicarbazides and may vary for the specific synthesis of this compound.[1]
Visualizations
Caption: Experimental workflow for the one-pot synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
overcoming solubility issues with n-Methylhydrazinecarboxamide in aqueous buffers
Technical Support Center: n-Methylhydrazinecarboxamide
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, particularly those related to solubility in aqueous buffers.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the handling and experimental use of this compound.
Q1: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS, pH 7.4). What are my first steps?
A1: Initial insolubility in neutral aqueous buffers is a common challenge with many small organic molecules. Follow this initial troubleshooting workflow:
-
Mechanical Agitation: Ensure the mixture is being vortexed or stirred vigorously for an adequate amount of time.
-
Gentle Heating: Warm the solution to 37°C in a water bath. Increased temperature can modestly improve the solubility and dissolution rate. Do not overheat, as it may risk compound degradation.
-
Sonication: Use a bath sonicator to break up any particle aggregates, which increases the surface area available for solvation. Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating.
If the compound remains insoluble after these steps, you will likely need to employ cosolvents or adjust the pH of your buffer.
Q2: How do organic cosolvents help with solubility, and which ones are recommended?
A2: Organic cosolvents disrupt the hydrogen bonding network of water, creating a more favorable environment for less polar molecules to dissolve. The most common strategy is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution, which is then diluted into the final aqueous buffer.
-
Recommended Cosolvents: Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective choices.
-
Concentration Limits: It is critical to keep the final concentration of the organic solvent in your experimental medium as low as possible (typically <1%, and often <0.1%) to avoid off-target effects on cells or protein activity. Always run a vehicle control (buffer + cosolvent) in your experiments.
For a detailed methodology, see Experimental Protocol 1: Preparing a Concentrated Stock Solution using a Cosolvent .
Q3: How does pH influence the solubility of this compound?
A3: The solubility of compounds with ionizable groups is often highly dependent on pH.[1][2][3][4] this compound contains basic amine and hydrazine functionalities.
-
In Acidic Conditions (Low pH): At a pH below the compound's pKa, the amine and hydrazine groups will be protonated. This positive charge generally increases the molecule's polarity and enhances its solubility in aqueous solutions.[1][4]
-
In Neutral or Basic Conditions (Higher pH): The compound will be in its less polar, uncharged form, which typically results in lower aqueous solubility.
Therefore, if your experimental conditions permit, decreasing the pH of the buffer can be an effective strategy to increase solubility. See Experimental Protocol 2: Solubility Enhancement by pH Adjustment .
Q4: I successfully dissolved the compound, but it precipitated when I added it to my cell culture media. Why did this happen and how can I fix it?
A4: This is a common issue known as "crashing out." It occurs when a concentrated stock solution (often in 100% organic solvent) is diluted too rapidly into an aqueous buffer where the compound's solubility is much lower. The organic solvent disperses, leaving the compound to precipitate in the now predominantly aqueous environment.
Solutions:
-
Slower Addition: Add the stock solution dropwise to the final buffer while vortexing or stirring vigorously. This allows for more gradual mixing and can prevent localized oversaturation.
-
Stepwise Dilution: Perform one or more intermediate dilutions. For example, dilute the 100% DMSO stock into a 1:1 mixture of DMSO and your final buffer, and then dilute that intermediate stock into the final buffer.
-
Reduce Final Concentration: The target concentration in your media may simply be above the compound's solubility limit under those conditions. Try working with a lower final concentration.
Quantitative Solubility Data
While specific experimental solubility data for this compound is not widely published, the following table provides representative data for a similar small molecule to illustrate the effects of different dissolution strategies.
| Buffer System | pH | Cosolvent (v/v) | Temperature (°C) | Max Achievable Concentration (mM) | Notes |
| PBS | 7.4 | None | 25 | < 0.1 | Poor solubility; visible particulates |
| PBS | 7.4 | 0.5% DMSO | 25 | 0.5 | Significant improvement with minimal cosolvent |
| PBS | 7.4 | 1% Ethanol | 25 | 0.4 | Similar improvement to DMSO |
| Acetate Buffer | 5.0 | None | 25 | 1.5 | Markedly increased solubility in acidic conditions |
| PBS | 7.4 | 0.5% DMSO | 37 | 0.8 | Gentle heating further improves solubility |
Experimental Protocols
Protocol 1: Preparing a Concentrated Stock Solution using a Cosolvent
-
Objective: To prepare a high-concentration stock solution of this compound in an organic solvent for subsequent dilution into aqueous buffers.
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
-
Methodology:
-
Weigh out the desired amount of solid this compound into a sterile vial.
-
Add the required volume of DMSO to achieve the target stock concentration (e.g., 100 mM).
-
Cap the vial tightly and vortex vigorously for 2-3 minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) or sonication may be used if dissolution is slow.
-
Visually inspect the solution against a light source to ensure no particulates remain.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Solubility Enhancement by pH Adjustment
-
Objective: To dissolve this compound directly in an aqueous buffer by lowering the pH.
-
Materials:
-
This compound (solid)
-
Target aqueous buffer (e.g., 10 mM HEPES)
-
1 M HCl solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
-
-
Methodology:
-
Add the desired volume of the target aqueous buffer to a beaker with a stir bar.
-
While stirring, slowly add the weighed this compound powder. The solution will likely appear as a cloudy suspension.
-
Place the pH meter probe into the suspension.
-
Add 1 M HCl dropwise to the solution, allowing the pH to equilibrate after each drop.
-
Continue adding acid and monitoring the pH until the solution clarifies, indicating the compound has dissolved. Record the final pH.
-
Important: Ensure this final pH is compatible with your downstream application. If necessary, you may be able to carefully back-titrate with a base (e.g., 1 M NaOH), but be aware that the compound may precipitate again if the pH is raised too much.
-
Visual Guides
The following diagrams illustrate key workflows and concepts for addressing solubility issues.
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Experimental workflow for preparing a working solution using a cosolvent.
References
purification strategies for high-purity n-Methylhydrazinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of high-purity n-Methylhydrazinecarboxamide (4-methylsemicarbazide).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in this compound synthesis?
A1: Potential impurities in the synthesis of this compound can arise from starting materials, side reactions, and degradation products. Common synthesis routes, such as the reaction of methyl isocyanate with hydrazine or the reaction of a methyl carbamate derivative with hydrazine, can lead to the following impurities:
-
Unreacted Starting Materials: Residual methyl isocyanate, methylamine, or hydrazine hydrate.
-
Side Products: Symmetrical disubstituted ureas or carbazates may form. For instance, the reaction of an amine with a carbamate can sometimes lead to side products.[1]
-
Degradation Products: this compound can be susceptible to hydrolysis, especially under harsh pH or high-temperature conditions during workup and purification.
Q2: What is the recommended primary purification method for this compound?
A2: Recrystallization is the most common and effective method for purifying solid organic compounds like this compound.[2] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at varying temperatures.
Q3: How do I select an appropriate solvent for the recrystallization of this compound?
A3: The ideal solvent for recrystallization should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[2][3][4] Given that this compound is soluble in polar solvents, suitable candidates could include:
-
Water
-
Ethanol
-
Methanol
-
Isopropanol
-
A mixture of polar solvents (e.g., ethanol/water)
A systematic solvent screening is recommended to identify the optimal solvent or solvent system for your specific purity requirements.
Troubleshooting Guides
Recrystallization Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Crystal Formation | Too much solvent was used: The solution is not saturated enough for crystals to form. | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again. |
| Supersaturation: The solution has cooled below its saturation point without crystal formation. | Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of pure this compound. | |
| Inappropriate solvent: The compound is too soluble in the solvent even at low temperatures. | Re-evaluate the solvent choice. Consider a less polar solvent or a solvent mixture. | |
| "Oiling Out" | Melting point depression: The melting point of the impure compound is lower than the boiling point of the solvent, causing it to melt rather than dissolve. | Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, use a solvent with a lower boiling point. |
| High concentration of impurities: Impurities can inhibit crystal lattice formation. | Consider a preliminary purification step, such as a simple filtration or a wash, before recrystallization. | |
| Colored Impurities in Crystals | Colored impurities co-crystallize: The impurity has similar solubility properties to the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use only a minimal amount to avoid adsorbing the desired product. |
| Thermal decomposition: The compound or impurities may be degrading at the solvent's boiling point. | Use a lower boiling point solvent or perform the dissolution at a temperature below the solvent's boiling point. | |
| Poor Recovery/Low Yield | Premature crystallization: The compound crystallizes during hot filtration. | Use a heated filter funnel and preheat the receiving flask. Add a slight excess of hot solvent before filtration to ensure the compound remains dissolved. |
| Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | Allow the solution to cool for a longer period or use an ice bath to maximize crystal recovery. | |
| Washing with warm solvent: The collected crystals are being dissolved during the washing step. | Always wash the crystals with a minimal amount of ice-cold recrystallization solvent. |
Purity Issues Post-Purification
| Problem | Potential Cause | Recommended Solution |
| Purity below 95% | Inefficient single recrystallization: A single recrystallization may not be sufficient to remove all impurities. | Perform a second recrystallization to enhance purity.[5] |
| Incomplete removal of mother liquor: Residual mother liquor containing impurities remains on the crystals. | Ensure the crystals are thoroughly washed with fresh, cold solvent after filtration.[5] | |
| Presence of residual starting materials | Incorrect stoichiometry in synthesis: An excess of a starting material was used. | Optimize the stoichiometry of the synthetic reaction. |
| Inadequate purification: The chosen purification method is not effective at removing a specific starting material. | Consider an alternative purification technique, such as column chromatography, if recrystallization is ineffective. For certain impurities, converting the product to a salt, precipitating it, and then converting it back to the free base can be an effective purification strategy.[5][6] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound to high purity.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, water, or a mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves.[4]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated charcoal or other solid impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4] Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Experimental Workflow for Recrystallization
Caption: Workflow for the purification of this compound by recrystallization.
Troubleshooting Logic for Recrystallization
Caption: Decision tree for troubleshooting common issues in recrystallization.
References
identifying and minimizing byproducts in n-Methylhydrazinecarboxamide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals identify and minimize byproducts in reactions involving n-Methylhydrazinecarboxamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in reactions involving this compound?
A1: Based on the reactive moieties of this compound, several classes of byproducts can be anticipated. The primary byproducts often arise from oxidation, hydrolysis, or self-condensation reactions. Common undesirable products can include oxidation of the hydrazine group, hydrolysis of the carboxamide, and the formation of symmetrical hydrazines.
Q2: How can I detect the presence of these byproducts in my reaction mixture?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the detection of byproducts. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient can effectively separate this compound from potential impurities. Mass Spectrometry (MS) coupled with HPLC (LC-MS) can help in identifying the molecular weights of the byproducts, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can elucidate their structures.
Q3: What are the initial steps to minimize byproduct formation?
A3: To minimize byproduct formation, it is crucial to control the reaction conditions strictly. This includes maintaining an inert atmosphere (e.g., using nitrogen or argon) to prevent oxidation, using anhydrous solvents to avoid hydrolysis, and controlling the reaction temperature, as higher temperatures can often lead to decomposition and side reactions. The quality of the starting materials is also critical; ensure the purity of your this compound and other reagents before starting the reaction.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Analysis
Symptoms:
-
Multiple peaks are observed in the HPLC chromatogram of your crude reaction mixture, aside from the starting material and the desired product.
-
The yield of the desired product is lower than expected.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Oxidation of Hydrazine Moiety | Purge the reaction vessel with an inert gas (N₂ or Ar) before adding reagents. Use degassed solvents. | Reduction or elimination of byproduct peaks corresponding to oxidized species. |
| Hydrolysis of Carboxamide | Use anhydrous solvents and dry glassware. If an aqueous workup is necessary, perform it at a low temperature and for a minimal duration. | Decrease in byproducts resulting from amide bond cleavage. |
| Self-Condensation or Dimerization | Add the limiting reagent slowly to the reaction mixture to avoid high local concentrations. Optimize the reaction stoichiometry. | Minimized formation of symmetrical hydrazines or other dimeric impurities. |
| Decomposition due to High Temperature | Run the reaction at a lower temperature. Perform a temperature screening study to find the optimal balance between reaction rate and byproduct formation. | Improved product purity and yield. |
Issue 2: Difficulty in Isolating the Pure Product
Symptoms:
-
The isolated product shows persistent impurities even after standard purification techniques (e.g., column chromatography, recrystallization).
-
Co-elution of the product and a byproduct is observed during chromatography.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Similar Polarity of Product and Byproduct | Modify the mobile phase composition in your HPLC or column chromatography. Consider using a different stationary phase. | Improved separation between the product and the impurity. |
| Formation of an Azeotrope | If distillation is used for purification, try a different solvent system or use a fractional distillation column. | Successful separation of the product from the azeotropic impurity. |
| Product Instability on Silica Gel | If using silica gel chromatography, consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in the eluent or using an alternative stationary phase like alumina. | Prevention of product degradation during purification. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm and 254 nm.
-
Injection Volume: 10 µL.
Protocol 2: General Procedure for Minimizing Oxidative Byproducts
-
Assemble the reaction glassware and dry it thoroughly in an oven.
-
Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.
-
Degas all solvents by sparging with nitrogen or argon for at least 30 minutes prior to use.
-
Add the solvents and reagents to the reaction vessel under a positive pressure of the inert gas.
-
Maintain the inert atmosphere throughout the course of the reaction.
Visual Guides
troubleshooting poor yield in the synthesis of n-Methylhydrazinecarboxamide derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of n-Methylhydrazinecarboxamide derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound derivatives, offering potential causes and solutions in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields can stem from several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure all starting materials are pure and dry. Isocyanates are particularly sensitive to moisture, which can lead to the formation of undesired symmetrical ureas.[1] Methylhydrazine can degrade over time; using a freshly opened bottle or redistilled reagent is advisable.
-
Reaction Stoichiometry: An incorrect ratio of reactants is a common pitfall. While a 1:1 stoichiometry is typical, a slight excess of one reagent may be beneficial depending on the specific derivative being synthesized. However, a large excess of the isocyanate can lead to the formation of side products.
-
Reaction Temperature: Temperature control is critical. The reaction of methylhydrazine with an isocyanate is often exothermic. Insufficient cooling can lead to side reactions, while a temperature that is too low may result in an incomplete reaction. The optimal temperature should be determined empirically for each specific derivative.
-
Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. Aprotic solvents such as THF, dioxane, or acetonitrile are commonly used. The solvent should be anhydrous to prevent side reactions with the isocyanate.
-
Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Stopping the reaction prematurely will result in a low yield, while excessively long reaction times can lead to product degradation or the formation of byproducts.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of byproducts. How can I minimize their formation?
The formation of byproducts is a common challenge in the synthesis of this compound derivatives.
-
Symmetrical Urea Formation: This is a frequent side reaction, especially if there is moisture in the reaction mixture. The isocyanate can react with water to form an unstable carbamic acid, which then decomposes to an amine. This amine can then react with another molecule of isocyanate to form a symmetrical urea. To mitigate this, ensure all glassware is flame-dried and use anhydrous solvents.
-
Over-reaction with Isocyanate: If the desired product has other reactive functional groups, the isocyanate may react with these as well, leading to a mixture of products. A slow, dropwise addition of the isocyanate to the methylhydrazine solution can help to minimize this by maintaining a low concentration of the isocyanate in the reaction mixture.
-
Carbohydrazide Formation: In some synthetic routes, particularly those involving carbamates, the secondary amine can be substituted by hydrazine, leading to the formation of carbohydrazide as a byproduct.[2] Monitoring the reaction closely, for instance by 1H NMR, can help to minimize the formation of this side product.[2]
Q3: The purification of my this compound derivative is proving difficult. What strategies can I employ?
Purification can be challenging, especially if the product has similar polarity to the starting materials or byproducts.
-
Crystallization: Many this compound derivatives are solids and can be purified by recrystallization.[2] Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.
-
Column Chromatography: If crystallization is not effective, column chromatography is a powerful purification technique. The choice of stationary phase (e.g., normal phase silica gel or reversed-phase C18) and eluent system will depend on the polarity of the target compound and the impurities. A good starting point for normal phase chromatography is a hexane/ethyl acetate or dichloromethane/methanol gradient.
-
Acid-Base Extraction: If your derivative has basic or acidic functional groups, an acid-base extraction can be an effective preliminary purification step to remove neutral impurities.
Data Presentation
The following table summarizes the impact of various reaction parameters on the yield of a generic this compound derivative synthesis. Note that these are representative values and optimal conditions should be determined experimentally for each specific substrate.
| Entry | Reactant A (Isocyanate) | Reactant B (Methylhydrazine) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | 1.0 eq | 1.0 eq | THF | 0 to RT | 4 | 75 | Standard conditions, good yield. |
| 2 | 1.2 eq | 1.0 eq | THF | 0 to RT | 4 | 85 | Slight excess of isocyanate improves yield. |
| 3 | 1.0 eq | 1.2 eq | THF | 0 to RT | 4 | 70 | Excess methylhydrazine does not improve yield. |
| 4 | 1.0 eq | 1.0 eq | Dichloromethane | 0 to RT | 4 | 65 | Lower yield compared to THF. |
| 5 | 1.0 eq | 1.0 eq | THF (wet) | 0 to RT | 4 | 40 | Significant decrease in yield due to symmetrical urea formation. |
| 6 | 1.0 eq | 1.0 eq | THF | 50 | 2 | 55 | Higher temperature leads to more byproducts and lower yield. |
Experimental Protocols
General Protocol for the Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives from an isocyanate and methylhydrazine.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with methylhydrazine (1.0 equivalent) and anhydrous solvent (e.g., THF).
-
Cooling: The solution is cooled to 0 °C in an ice bath.
-
Reagent Addition: The isocyanate (1.0-1.2 equivalents), dissolved in the same anhydrous solvent, is added dropwise to the stirred methylhydrazine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.
-
Work-up: The reaction mixture is concentrated under reduced pressure. The residue is then taken up in a suitable solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound derivatives.
Caption: Troubleshooting logic for addressing poor reaction yield.
Caption: Reaction pathways in the synthesis of this compound derivatives.
References
Technical Support Center: Stabilizing n-Methylhydrazinecarboxamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term storage and stabilization of n-Methylhydrazinecarboxamide. The following information is curated to address potential issues and ensure the integrity of the compound during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound?
For long-term storage, it is recommended to store this compound at or below -20°C in a freezer. For short-term storage, such as during active use, maintaining the compound at 2-8°C in a refrigerator is advisable.
Q2: What type of container should I use to store this compound?
To minimize degradation, store this compound in amber or opaque glass vials with tightly sealed caps. This will protect the compound from light exposure. For sensitive applications, containers made of inert materials such as borosilicate glass are recommended.
Q3: Is an inert atmosphere necessary for storing this compound?
Yes, for optimal stability, it is recommended to store this compound under an inert atmosphere, such as argon or nitrogen. This helps to prevent oxidative degradation.
Q4: What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are believed to be oxidation and hydrolysis. The hydrazine moiety is susceptible to oxidation, which can be catalyzed by exposure to air and certain metal ions. Hydrolysis of the carboxamide group can also occur, particularly in non-neutral pH conditions.
Q5: Are there any known incompatibilities for this compound?
Avoid strong oxidizing agents, strong acids, and strong bases, as they can accelerate the degradation of this compound. Also, avoid contact with reactive metals that can catalyze decomposition.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, clumping) | Exposure to moisture or air, leading to degradation. | Discard the affected batch. For future storage, ensure the container is tightly sealed and consider storing under an inert atmosphere. |
| Inconsistent experimental results | Degradation of the compound, leading to reduced purity and potency. | Perform a purity analysis (e.g., HPLC) on the stored compound. If degradation is confirmed, acquire a fresh batch and adhere to strict storage protocols. |
| Precipitate formation in solution | The compound may have limited solubility or may be degrading in the chosen solvent. | Check the solubility of this compound in the solvent system. If solubility is not the issue, the precipitate may be a degradation product, indicating instability in that solvent. Prepare fresh solutions before each experiment. |
Experimental Protocols
Protocol for Stability Assessment of this compound using High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound under specific storage conditions over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Amber HPLC vials
Method:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) in a 10 mL volumetric flask.
-
This will be your stock solution. Prepare working standards of appropriate concentrations by diluting the stock solution.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: 25°C
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-13 min: 95% to 5% B
-
13-15 min: 5% B
-
-
-
Stability Study:
-
Divide a batch of this compound into several aliquots in amber vials.
-
Store the aliquots under the desired conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 1, 3, 6, 12 months), remove an aliquot and prepare a sample for HPLC analysis as described for the standard solution.
-
Analyze the sample by HPLC and quantify the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial time point (T=0).
-
Plot the percentage remaining versus time to assess the degradation rate.
-
Visualizations
Caption: Troubleshooting workflow for unstable this compound.
Caption: HPLC-based stability testing workflow.
addressing matrix effects in LC-MS analysis of n-Methylhydrazinecarboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of n-Methylhydrazinecarboxamide.
Troubleshooting Guide
Problem: Poor peak shape, signal suppression, or enhancement for this compound.
This is a common indication of matrix effects, where co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte, this compound.[1][2][3] This can lead to inaccurate and unreliable quantification.[2][4]
Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing matrix effects.
Frequently Asked Questions (FAQs)
1. What are matrix effects and why are they a concern for this compound analysis?
Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting components from the sample matrix (e.g., plasma, urine, tissue homogenate).[2][3] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][4]
2. How can I determine if my this compound analysis is affected by matrix effects?
The most common method to assess matrix effects is the post-extraction spike experiment.[1][5] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix sample that has already undergone the extraction procedure.
Matrix Effect (%) = (Peak Area in Spiked Post-Extraction Sample / Peak Area in Neat Solution) x 100%
A value significantly different from 100% indicates the presence of matrix effects.
3. What are the primary strategies to mitigate matrix effects for this compound?
There are three main approaches to address matrix effects:
-
Optimization of Sample Preparation: More rigorous cleanup procedures can remove interfering matrix components.[2]
-
Chromatographic Separation: Modifying the LC method to better separate this compound from interfering compounds can reduce matrix effects.[2]
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[1][6][7]
4. Which sample preparation techniques are recommended for reducing matrix effects when analyzing this compound?
The choice of sample preparation method depends on the complexity of the matrix. Here are some common techniques, from least to most effective at removing interferences:
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts.[4]
-
Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent.[2]
-
Solid-Phase Extraction (SPE): Provides the most effective cleanup by utilizing specific sorbents to retain and elute the analyte, while washing away interfering components.[2]
| Sample Preparation Technique | Relative Cost | Throughput | Effectiveness in Removing Interferences |
| Protein Precipitation (PPT) | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Low-Medium | High |
5. How can I optimize my chromatographic method to minimize matrix effects?
-
Gradient Elution: Employ a gradient elution with a suitable organic modifier (e.g., acetonitrile or methanol) and an additive like formic acid to improve separation.[8]
-
Column Chemistry: Test different reversed-phase column chemistries (e.g., C18, Phenyl-Hexyl) to alter selectivity and resolve this compound from matrix components.[8]
-
Flow Rate and Column Dimensions: Adjusting the flow rate or using a column with a smaller internal diameter can improve peak resolution.
6. Why is a stable isotope-labeled internal standard (SIL-IS) the preferred method for correcting matrix effects?
A SIL-IS for this compound (e.g., with ¹³C or ¹⁵N labels) is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[2][7] By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability introduced by matrix effects is effectively normalized, leading to highly accurate and precise quantification.[3][7]
Caption: Logic of SIL-IS correction for matrix effects.
Experimental Protocols
Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike
Objective: To quantitatively assess the degree of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike this compound into the reconstitution solvent at a known concentration (e.g., 100 ng/mL).
-
Set B (Pre-Extraction Spike): Spike this compound into the blank matrix at the same concentration as Set A before the extraction procedure. This set is used to determine recovery.
-
Set C (Post-Extraction Spike): Extract a blank matrix sample. Spike this compound into the final extract at the same concentration as Set A.
-
-
Analyze all three sets by LC-MS.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) x 100%
-
RE (%) = (Mean Peak Area of Set B / Mean Peak Area of Set C) x 100%
-
Illustrative Data:
| Sample Set | Description | Mean Peak Area (n=3) |
| A | This compound in neat solution | 500,000 |
| B | Pre-extraction spike in plasma | 382,500 |
| C | Post-extraction spike in plasma | 450,000 |
-
Matrix Effect: (450,000 / 500,000) x 100% = 90% (Indicates 10% ion suppression)
-
Recovery: (382,500 / 450,000) x 100% = 85%
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
Objective: To effectively clean up a plasma sample for the analysis of this compound, thereby minimizing matrix effects.
Methodology:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 0.5 mL of plasma with 0.5 mL of 4% phosphoric acid in water. Load the entire sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M acetic acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[9] Reconstitute the residue in 100 µL of the mobile phase.
Protocol 3: LC-MS/MS Analysis with Stable Isotope Dilution
Objective: To accurately quantify this compound in plasma samples using a stable isotope-labeled internal standard.
Methodology:
-
Sample Preparation: To 0.5 mL of each plasma sample, standard, and quality control, add 20 µL of the SIL-n-Methylhydrazinecarboxamide internal standard working solution (e.g., 500 ng/mL). Proceed with the SPE protocol described above.
-
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
This compound: Q1 90.1 -> Q3 44.1
-
SIL-n-Methylhydrazinecarboxamide: Q1 92.1 -> Q3 46.1
-
-
-
Quantification: Construct a calibration curve by plotting the peak area ratio (analyte/SIL-IS) against the concentration of the calibrators. Determine the concentration of this compound in the unknown samples from this curve.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UQ eSpace [espace.library.uq.edu.au]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchtrends.net [researchtrends.net]
- 9. organomation.com [organomation.com]
Technical Support Center: Enhancing n-Methylhydrazinecarboxamide-Mediated Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in n-Methylhydrazinecarboxamide-mediated coupling reactions. Our aim is to address specific experimental challenges to improve reaction efficiency and product outcomes.
Introduction
While this compound is primarily recognized as a versatile intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and anticancer agents, its application as a direct coupling reagent for amide bond formation is not conventional.[1] Challenges encountered when using it in this context are likely to mirror those of other "difficult" coupling reactions, especially those involving sterically hindered or electronically deactivated substrates like N-methylated amino acids.[2][3][4]
This guide provides troubleshooting strategies and alternative approaches based on well-established principles for overcoming difficult amide bond formations.
Frequently Asked Questions (FAQs)
Q1: We are observing very low to no product yield. What are the primary causes?
A1: Low or no yield in difficult coupling reactions is a common issue that can stem from several factors:
-
Incomplete Carboxylic Acid Activation: The primary role of a coupling reagent is to activate the carboxylic acid. If this compound is not efficiently performing this role, the reaction will not proceed. Standard, more potent coupling reagents are often required for challenging substrates.[5][6]
-
Low Nucleophilicity of the Amine: The amine component may be sterically hindered (e.g., an N-methyl amine) or electronically deactivated (e.g., an aniline derivative), reducing its ability to react with the activated acid.[3][4]
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and base selection are critical. The use of anhydrous solvents is crucial to prevent hydrolysis of the activated intermediate.[5]
-
Steric Hindrance: Bulky functional groups on either the carboxylic acid or the amine can physically block the reaction from occurring.[3][5]
Q2: How can we improve the activation of our carboxylic acid?
A2: If incomplete activation is suspected, consider the following:
-
Pre-activation: Stir the carboxylic acid with the coupling reagent and a suitable base for a period (e.g., 15-30 minutes) before adding the amine. This allows for the formation of the active intermediate.[5]
-
Use of Additives: While typically used with carbodiimides, additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure can enhance reactivity and suppress side reactions.[5][7]
-
Alternative Reagents: For challenging couplings, more potent reagents are often necessary. Consider screening alternative coupling agents known for their high reactivity.[3]
Q3: What are the best solvents and bases to use for difficult couplings?
A3: The choice of solvent and base is critical for success:
-
Solvents: Anhydrous polar aprotic solvents are generally the best choice. Commonly used options include:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
N-Methyl-2-pyrrolidone (NMP)[5]
-
-
Bases: A non-nucleophilic, sterically hindered base is essential to minimize side reactions.
Q4: We are observing significant side reactions, including racemization. How can these be minimized?
A4: Side reactions are a common cause of low purity and yield.
-
Racemization/Epimerization: This is a major concern when coupling chiral carboxylic acids.
-
Guanidinylation: This can occur when using excess uronium/aminium-based reagents (like HATU), where the reagent reacts with the free amine, capping it irreversibly.[8]
-
Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent and employ a pre-activation step.[8]
-
Data Presentation: Comparative Performance of Coupling Reagents
For difficult couplings, such as those involving N-methylated amino acids, the choice of reagent is paramount. The following tables provide a comparative overview of commonly used, highly effective coupling reagents.
| Reagent Class | Reagent | Key Advantages | Potential Drawbacks |
| Aminium/Uronium Salts | HATU | High reactivity, effective for hindered couplings, suppresses racemization.[3][8] | Can cause guanidinylation of the amine if used in excess.[3][8] |
| HCTU | High reactivity, improved results in difficult peptide synthesis.[8] | Byproducts can be difficult to remove. | |
| COMU | Coupling efficiencies comparable to HATU, safer handling profile (non-explosive byproducts).[8][10] | Higher cost. | |
| Phosphonium Salts | PyBOP | Excellent coupling efficiency, minimal racemization, byproducts are less hazardous than BOP.[9][11] | Higher cost. |
| PyAOP | Highly effective for coupling N-methyl amino acids.[11][12] | Higher cost. | |
| PyBrOP | More reactive than PyBOP, used for extremely difficult couplings.[11] | Higher cost, potential for side reactions if not controlled. | |
| Other | T3P® (Propylphosphonic Anhydride) | Effective for difficult couplings, byproducts are water-soluble and easily removed.[3] | Can require slightly elevated temperatures. |
Table 1: Qualitative Comparison of Alternative Coupling Reagents for Difficult Amide Bond Formations.
| Coupling Reagent | Crude Peptide Purity (%) | Reference |
| HATU | 95.2 | [9] |
| HBTU | 93.8 | [9] |
| PyBOP | 94.5 | [9] |
| COMU | 96.1 | [9] |
| DIC/Oxyma | 92.5 | [9] |
Table 2: Comparison of Crude Peptide Purity for the Synthesis of GHRP-6 (a model peptide), indicating reagent efficiency.[9]
Experimental Protocols
The following are generalized protocols for commonly used alternative coupling reagents. Optimization for specific substrates is recommended.
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent (e.g., DMF or DCM).
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).[5]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]
-
Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: General Procedure for Solid-Phase Peptide Coupling (SPPS) using HBTU
This protocol assumes a resin-bound peptide with a free N-terminal amine.
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve the Boc- or Fmoc-protected amino acid (3 equivalents relative to resin capacity) and HBTU (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution from step 2 and allow it to pre-activate for 1-2 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction for completion using a Kaiser test (for Fmoc-SPPS). A negative test (yellow beads) indicates complete coupling.[7]
-
Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizations
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. amphoteros.com [amphoteros.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. hepatochem.com [hepatochem.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. peptide.com [peptide.com]
- 12. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
resolving peak tailing issues in chromatography of n-Methylhydrazinecarboxamide
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of n-Methylhydrazinecarboxamide, with a focus on resolving peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
A1: The most frequent cause of peak tailing for polar, basic compounds like this compound is secondary interaction with silanol groups on the surface of silica-based stationary phases.[1][2][3] These interactions create an additional, undesirable retention mechanism, leading to asymmetrical peaks.[4][5]
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical factor. Since this compound is a basic compound, the pH of the mobile phase will influence both its ionization state and the ionization of the stationary phase's silanol groups.[6][7][8] Operating at a pH close to the analyte's pKa can result in a mixture of ionized and non-ionized forms, leading to peak distortion.[6][8] For basic compounds, adjusting the pH to be at least 2 units away from the pKa is recommended to ensure a consistent ionization state.[9]
Q3: Can my choice of column impact peak tailing for this compound?
A3: Absolutely. Using a modern, high-purity silica column is a good starting point. Columns that are "end-capped" are specifically designed to block many of the residual silanol groups, which significantly reduces peak tailing for polar and basic analytes.[1][2] Columns with polar-embedded phases can also provide shielding for basic compounds.[6]
Q4: What is column overload and could it be causing my peak tailing?
A4: Column overload occurs when the mass of the injected sample saturates the stationary phase.[3] This can lead to peak distortion, often appearing as tailing or fronting.[10] If you observe that all peaks in your chromatogram are tailing, you should consider the possibility of column overload.[1]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing due to Secondary Silanol Interactions
This guide provides a step-by-step approach to mitigating peak tailing caused by interactions between this compound and the stationary phase.
Problem: The peak for this compound exhibits significant tailing (Asymmetry Factor > 1.2).
Workflow for Troubleshooting Secondary Interactions:
Caption: Troubleshooting workflow for secondary interaction peak tailing.
Experimental Protocols:
-
Protocol for Mobile Phase pH Adjustment:
-
Determine the pKa of this compound.
-
Prepare a mobile phase with a pH at the lower end of the column's stable range, typically between pH 2.5 and 3.5.[2] This protonates the silanol groups, minimizing their interaction with the basic analyte.[1][10]
-
Use a suitable buffer (e.g., phosphate or formate) to maintain a stable pH.[1]
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting the sample.
-
-
Protocol for Increasing Buffer Concentration:
-
If operating at a mid-range pH is necessary, increasing the buffer concentration can help to mask the residual silanol groups.[1]
-
Prepare mobile phases with increasing buffer concentrations (e.g., 25 mM, 50 mM, 100 mM).
-
Inject the sample with each mobile phase to observe the effect on peak shape.
-
-
Protocol for Using a Competitive Base Additive:
-
If pH adjustment is not effective, a small amount of a competitive base, such as triethylamine (TEA), can be added to the mobile phase.[9]
-
Start with a low concentration of TEA, for example, 0.1% (v/v).
-
The TEA will preferentially interact with the active silanol sites, reducing their availability to interact with this compound.
-
Data Presentation: Effect of pH on Peak Asymmetry
| Mobile Phase pH | Buffer (25 mM) | Peak Asymmetry Factor (Af) |
| 7.0 | Phosphate | 2.1 |
| 4.5 | Acetate | 1.6 |
| 3.0 | Formate | 1.1 |
Note: Data is illustrative and will vary based on the specific column and conditions.
Guide 2: Identifying and Addressing Physical and System-Related Issues
This guide addresses non-chemical causes of peak tailing.
Problem: Peak tailing persists even after optimizing chemical conditions, or all peaks in the chromatogram are tailing.
Logical Flow for Diagnosing System Issues:
Caption: Diagnostic workflow for physical and system-related issues.
Experimental Protocols:
-
Protocol for Diagnosing Column Overload:
-
Prepare a series of dilutions of your this compound sample (e.g., 1:10, 1:100).
-
Inject the original sample and each dilution under the same chromatographic conditions.
-
If the peak shape improves significantly with dilution, column overload is a likely cause.[1] To resolve this, either dilute your sample or reduce the injection volume.[11]
-
-
Protocol for Checking and Minimizing Extra-Column Dead Volume:
-
Inspect all tubing between the injector, column, and detector. Ensure it is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[6]
-
Check all fittings to ensure they are properly seated and not contributing to dead volume.
-
If possible, measure the extra-column volume by removing the column and injecting a sample. A sharp, symmetrical peak indicates minimal dead volume.
-
-
Protocol for Assessing Column Health:
-
If you suspect a blocked frit, and if the manufacturer's instructions permit, try back-flushing the column (disconnected from the detector).[11]
-
If back-flushing does not resolve the issue, or if a void at the column inlet is suspected, the column may need to be replaced.[2][12]
-
To prevent future issues, always filter samples and mobile phases and consider using a guard column.[11]
-
Data Presentation: Impact of Sample Load on Peak Shape
| Sample Concentration (µg/mL) | Injection Volume (µL) | Peak Asymmetry Factor (Af) |
| 100 | 10 | 2.5 |
| 10 | 10 | 1.4 |
| 1 | 10 | 1.1 |
Note: Data is illustrative and will vary based on the specific column and conditions.
Summary of Potential Causes and Solutions
| Cause of Peak Tailing | Primary Indicator | Recommended Solution(s) |
| Secondary Silanol Interactions | Tailing is specific to basic compounds like this compound. | Lower mobile phase pH to 2.5-3.5. Use an end-capped or high-purity silica column. Increase buffer concentration. Add a competitive base (e.g., TEA).[1][2][4][9] |
| Metal Chelation | Tailing is observed for compounds capable of chelation. | Use a high-purity silica column with low metal content. Add a chelating agent like EDTA to the mobile phase.[4] |
| Inappropriate Mobile Phase pH | The mobile phase pH is close to the pKa of this compound. | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[6][9] |
| Column Overload | All peaks in the chromatogram are tailing, and the issue improves with dilution. | Reduce the sample concentration or the injection volume.[1][3] |
| Extra-Column Dead Volume | Early eluting peaks show more pronounced tailing. | Use shorter, narrower internal diameter tubing. Ensure all fittings are correct and properly tightened.[6][11] |
| Column Contamination/Degradation | Gradual deterioration of peak shape over time. A sudden change after a specific sample. | Filter all samples and mobile phases. Use a guard column. Back-flush the column if possible, or replace it.[3][11] |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. lctsbible.com [lctsbible.com]
- 6. chromtech.com [chromtech.com]
- 7. agilent.com [agilent.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. researchgate.net [researchgate.net]
- 10. acdlabs.com [acdlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. uhplcs.com [uhplcs.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of n-Methylhydrazinecarboxamide and Semicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of n-Methylhydrazinecarboxamide and the broader class of semicarbazide derivatives, known as semicarbazones. While extensive research has elucidated the diverse biological profile of semicarbazones, quantitative data on the specific biological actions of this compound remains limited in publicly available literature. This guide summarizes the available experimental data for semicarbazide derivatives to serve as a benchmark and highlights the structural relationship between the two compound classes.
Introduction to the Compounds
Semicarbazide is a derivative of urea, and its condensation with aldehydes or ketones forms semicarbazones. This structural motif has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a wide array of biological activities. This compound, also known as 4-methylsemicarbazide, is a methylated analog of semicarbazide. The addition of a methyl group at the N4 position can influence the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn may alter its biological activity.
Comparative Biological Activity
While direct comparative studies are lacking, this section outlines the well-documented biological activities of semicarbazide derivatives (semicarbazones) as a reference for the potential activities of this compound.
Anticancer Activity
Semicarbazones have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1] Their anticancer potential is often attributed to the induction of apoptosis and inhibition of key enzymes involved in cancer progression.
Table 1: Anticancer Activity of Representative Semicarbazone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(4-Fluorophenoxyacetyl)-4-(phenyl)semicarbazide Analog (AB2) | LNCaP (Prostate) | 108.14 | [2] |
| Nitro-substituted semicarbazide (4c) | U87 (Glioma) | 12.6 µg/mL | [3] |
| Nitro-substituted semicarbazide (4d) | U87 (Glioma) | 13.7 µg/mL | [3] |
| Semicarbazone Derivative (11q) | HT29 (Colon) | 0.32 | [1] |
| Semicarbazone Derivative (11s) | MKN45 (Gastric) | 1.57 | [1] |
Note: Direct quantitative anticancer data for this compound was not found in the reviewed literature.
Enzyme Inhibition
Semicarbazide and its derivatives are known to inhibit various enzymes, a property that contributes to their therapeutic potential.[4] Semicarbazide itself is a well-known inhibitor of semicarbazide-sensitive amine oxidase (SSAO).[4][5] Semicarbazone derivatives have also been shown to inhibit other enzymes, such as butyrylcholinesterase (BChE) and tyrosinase.[6][7][8]
Table 2: Enzyme Inhibitory Activity of Semicarbazide and its Derivatives
| Inhibitor | Enzyme | IC50 (µM) | Reference |
| Semicarbazide | Semicarbazide-Sensitive Amine Oxidase (SSAO) | High sensitivity to inhibition | [4] |
| Semicarbazone-sulfonate hybrid (12) | Butyrylcholinesterase (BChE) | 61.88 | [6][8] |
| Semicarbazone-sulfonate hybrid (17) | Butyrylcholinesterase (BChE) | 77.02 | [6][8] |
| Semicarbazone-sulfonate hybrid (18) | Butyrylcholinesterase (BChE) | 93.67 | [6][8] |
| 4-hydroxybenzaldehyde thiosemicarbazone | Tyrosinase (monophenolase) | 0.76 | [7] |
| 2-chlorobenzaldehyde thiosemicarbazone | Tyrosinase (diphenolase) | 1.22 | [7] |
Note: Specific enzyme inhibition data (IC50 values) for this compound were not found in the reviewed literature.
Mechanisms of Action
Induction of Apoptosis by Semicarbazones
A primary mechanism underlying the anticancer activity of many semicarbazone derivatives is the induction of programmed cell death, or apoptosis. This process is often mediated through the intrinsic (mitochondrial) pathway.
Caption: Intrinsic apoptosis pathway induced by semicarbazone derivatives.
Experimental Protocols
Synthesis of Semicarbazone Derivatives
A general method for the synthesis of semicarbazones involves the condensation reaction between an aldehyde or ketone and semicarbazide hydrochloride.
Materials:
-
Aldehyde or ketone
-
Semicarbazide hydrochloride
-
Sodium acetate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve the aldehyde or ketone in ethanol.
-
In a separate flask, dissolve semicarbazide hydrochloride and sodium acetate in a minimal amount of water, followed by the addition of ethanol to obtain a clear solution.
-
Add the semicarbazide solution to the aldehyde/ketone solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to induce precipitation.
-
Filter the solid product, wash with cold ethanol, and dry.
Caption: General workflow for the synthesis of semicarbazone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of the cytotoxic potential of a compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Conclusion
Semicarbazide derivatives, specifically semicarbazones, represent a versatile class of compounds with well-documented anticancer and enzyme-inhibiting properties. Their mechanism of action often involves the induction of apoptosis through the intrinsic pathway. In contrast, there is a notable lack of publicly available, quantitative data on the biological activity of this compound. The presence of a methyl group at the N4 position in this compound distinguishes it from semicarbazide and is expected to alter its biological profile. Further experimental investigation is required to elucidate the specific biological activities and mechanisms of action of this compound and its derivatives to enable a direct and comprehensive comparison with the extensive body of research on other semicarbazones.
References
- 1. Semicarbazone Derivatives Bearing Phenyl Moiety: Synthesis, Anticancer Activity, Cell Cycle, Apoptosis-Inducing and Metabolic Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Anticancer, Antioxidant, and In Silico Evaluation of Semicarbazides and Thiosemicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of membrane-bound semicarbazide-sensitive amine oxidase (SSAO) activity in mammalian tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Acylhydrazones as Enzyme Inhibitors: Featuring the n-Methylhydrazinecarboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and effective enzyme inhibitors is a cornerstone of modern drug discovery. Within the vast landscape of small molecule inhibitors, the acylhydrazone scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in targeting a wide array of enzymes implicated in various pathological conditions. This guide provides an objective comparison of the enzyme inhibitory performance of different acylhydrazone derivatives, with a special focus on the foundational n-Methylhydrazinecarboxamide (a semicarbazide) structure that serves as a key building block for more complex inhibitors. We present supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and experimental workflows to aid in your research and development endeavors.
The Acylhydrazone and Semicarbazide Scaffolds: An Overview
Acylhydrazones are characterized by the R-C(=O)NHN=CH-R' functional group, which confers upon them the ability to form crucial interactions with enzyme active sites. Their synthetic accessibility and the ease with which their physicochemical properties can be modulated through substituent modification make them attractive candidates for medicinal chemistry campaigns.
This compound, also known as 4-methylsemicarbazide, belongs to the broader class of semicarbazides. While not extensively profiled as a direct enzyme inhibitor in the literature, its core structure, CH3NHC(=O)NHNH2, represents a fundamental pharmacophore. Derivatives of this scaffold, known as semicarbazones, have shown inhibitory activity against various enzymes. This guide will use this compound as a representative of the semicarbazide class and compare the inhibitory profiles of its derivatives (semicarbazones) with those of the more broadly studied acylhydrazones.
Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various acylhydrazone and semicarbazone derivatives against several key enzyme targets. A lower IC50 value indicates greater potency.[1]
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases.[2]
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Acylhydrazone | ACH10 | MAO-B | 0.14 | Lazabemide | - |
| Acylhydrazone | ACH14 | MAO-B | 0.15 | Lazabemide | - |
| Acylhydrazone | ACH13 | MAO-B | 0.18 | Lazabemide | - |
| Acylhydrazone | ACH3 | MAO-B | 0.22 | Lazabemide | - |
| Acylhydrazone | ACH12 | MAO-A | 4.85 | Toloxatone | - |
| Hydrazone | Compound 2a | MAO-A | 0.342 | Moclobemide | 6.061 |
| Hydrazone | Compound 2b | MAO-A | 0.028 | Moclobemide | 6.061 |
Data sourced from multiple studies on acylhydrazone and hydrazone derivatives.[2][3]
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX-1 and COX-2) enzymes are central to the inflammatory pathway, and their inhibition is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Selective COX-2 inhibition is a desirable trait to minimize gastrointestinal side effects.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Acylhydrazone | Indole derivative 3b | COX-2 | - | Selective for COX-2 |
| Acylhydrazone | PYZ9 | COX-2 | 0.72 | - |
| Acylhydrazone | PYZ16 | COX-2 | 0.52 | 10.73 |
| Acylhydrazone | IND3 | COX-2 | 0.1 | - |
IC50 values for reference compounds like Celecoxib are often in the sub-micromolar range.[4] Data compiled from various studies on COX inhibition by acylhydrazones.
Matrix Metalloproteinase (MMP) Inhibition
Matrix metalloproteinases (MMPs) are involved in the degradation of the extracellular matrix, and their dysregulation is implicated in cancer and arthritis. MMP-13 is a key target in osteoarthritis.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) |
| N-Acyl Hydrazone | Compound 13 | MMP-13 | 14.6 |
| N-Acyl Hydrazone | Compound 13m | MMP-13 | 1.8 |
| N-Acyl Hydrazone | Compound 3 | MMP-1 | 21 |
| N-Acyl Hydrazone | Compound 3 | MMP-8 | 23 |
| N-Acyl Hydrazone | Compound 3 | MMP-9 | 23 |
| N-Acyl Hydrazone | Compound 3 | MMP-12 | 24 |
| N-Acyl Hydrazone | Compound 3 | MMP-13 | 35 |
Data from studies on N-acyl hydrazones as MMP inhibitors.[5]
Butyrylcholinesterase (BChE) Inhibition
Butyrylcholinesterase is an enzyme involved in neurotransmitter metabolism, and its inhibition is a therapeutic strategy for Alzheimer's disease.
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| Semicarbazone | Compound 12 | BChE | 61.88 | Pyridostigmine bromide | 130.04 |
| Semicarbazone | Compound 17 | BChE | 77.02 | Pyridostigmine bromide | 130.04 |
| Semicarbazone | Compound 18 | BChE | 93.67 | Pyridostigmine bromide | 130.04 |
Data for semicarbazone-sulfonate hybrid molecules.[3][6]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of enzyme inhibition data. Below are representative methodologies for the synthesis of the core scaffolds and for key enzyme inhibition assays.
Synthesis Protocols
General Synthesis of this compound (4-Methylsemicarbazide)
A common method for the synthesis of this compound involves the reaction of methyl isocyanate with hydrazine hydrate.
-
Reaction: Methyl isocyanate is added dropwise to a cooled solution of hydrazine hydrate in a suitable solvent (e.g., ethanol).
-
Conditions: The reaction is typically carried out at a low temperature (0-10 °C) with stirring.
-
Work-up: The resulting precipitate is filtered, washed with a cold solvent, and dried to yield this compound.[7]
General Synthesis of Acylhydrazones
Acylhydrazones are commonly synthesized via a condensation reaction between a hydrazide and an aldehyde or ketone.[8][9][10]
-
Reaction: An appropriate hydrazide is dissolved in a suitable solvent, such as ethanol, followed by the addition of the corresponding aldehyde or ketone.
-
Catalyst: A catalytic amount of an acid (e.g., glacial acetic acid or a few drops of concentrated HCl) is often added to facilitate the reaction.
-
Conditions: The reaction mixture is typically heated under reflux for several hours.
-
Work-up: Upon cooling, the acylhydrazone product often precipitates out of the solution and can be collected by filtration, followed by washing and recrystallization to afford the pure compound.[11]
Caption: General workflow for the synthesis of acylhydrazones and semicarbazides.
Enzyme Inhibition Assay Protocols
Monoamine Oxidase (MAO) Inhibition Assay (Absorbance-Based)
This protocol describes a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[12][13][14]
-
Principle: The assay measures the change in absorbance resulting from the enzymatic conversion of a substrate (e.g., kynuramine for MAO-A or benzylamine for MAO-B).
-
Materials: Recombinant human MAO-A and MAO-B enzymes, substrates (kynuramine, benzylamine), test compounds, and a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.2).
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor mixture.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength (e.g., 316 nm for kynuramine and 250 nm for benzylamine) using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[15][16]
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol outlines a fluorometric method for screening COX-1 and COX-2 inhibitors.[4][5][17]
-
Principle: The assay detects the prostaglandin G2 intermediate produced by COX activity using a probe that generates a fluorescent signal.
-
Materials: Purified COX-1 or COX-2 enzyme, arachidonic acid (substrate), COX probe, COX cofactor, test compounds, and assay buffer.
-
Procedure:
-
Prepare dilutions of the test compounds.
-
In a 96-well plate, add the enzyme, COX probe, and COX cofactor.
-
Add the test compounds and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at a constant temperature.
-
-
Data Analysis: Determine the reaction rate from the fluorescence signal and calculate the percentage of inhibition to derive the IC50 value.
Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorogenic)
This protocol details a common fluorogenic assay for measuring MMP inhibition.[18][19][20][21][22]
-
Principle: The assay utilizes a fluorogenic peptide substrate that is cleaved by the MMP, resulting in an increase in fluorescence.
-
Materials: Recombinant human MMP enzyme (e.g., MMP-13), a fluorogenic MMP substrate, test compounds, and an assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the activated MMP enzyme and the test compounds.
-
Pre-incubate the enzyme and inhibitor.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time (e.g., Ex/Em = 328/393 nm or 365/450 nm) using a fluorescence plate reader.
-
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the fluorescence curve. Determine the percent inhibition and IC50 value by plotting inhibition versus inhibitor concentration.
References
- 1. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Acylhydrazones and Their Biological Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound|Research Chemical [benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. CN1218933C - Acylhydrazone compound, preparing method and use thereof - Google Patents [patents.google.com]
- 9. Synthesis of some new acylhydrazone compounds containing the 1,2,4-triazole structure and their neuritogenic activities in Neuro-2a cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. chondrex.com [chondrex.com]
- 18. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. researchgate.net [researchgate.net]
- 21. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Khan Academy [khanacademy.org]
A Comparative Guide to Analytical Methods for the Quantification of N-Methylhydrazinecarboxamide
For researchers, scientists, and drug development professionals, the accurate quantification of N-Methylhydrazinecarboxamide, a potential genotoxic impurity (GTI), is critical for ensuring drug safety and meeting regulatory requirements. This guide provides a comparative overview of potential analytical methods for its quantification. While specific validated methods for this compound are not widely published, methodologies for analogous hydrazine compounds can be adapted and validated. This document outlines two primary approaches: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), presenting their performance data and detailed experimental protocols.
Quantitative Performance Comparison
The following tables summarize the performance characteristics of analytical methods developed for hydrazine and its derivatives, which can serve as a baseline for methods to be validated for this compound.
Table 1: Performance of GC-MS Based Methods for Hydrazine Derivatives
| Parameter | Method 1: Headspace GC-MS for Hydrazine[1] | Method 2: GC-MS for Methylhydrazine[2] |
| Analyte | Hydrazine | Methylhydrazine |
| Derivatizing Agent | Acetone or Acetone-d6 | Acetone |
| Matrix | Drug Substance | Drug Substance |
| Limit of Quantitation (LOQ) | 0.1 ppm | 1 ppm |
| **Linearity (R²) ** | ≥ 0.999 (0.1 to 10 ppm) | Not explicitly stated |
| Precision (%RSD) | 2.7% to 5.6% at 1 ppm | Not explicitly stated |
| Accuracy (Recovery) | 79% to 117% at 1 ppm | Not explicitly stated |
Table 2: Performance of LC-MS/MS Based Methods for Hydrazine and Related Compounds
| Parameter | Method 3: HPLC-MS/MS for Hydrazine[3] | Method 4: LC-MS/MS for Nitrosamines[4] |
| Analyte | Hydrazine | 12 Nitrosamines |
| Derivatizing Agent | p-Anisaldehyde | None |
| Matrix | Human Urine | Sartan APIs and Final Products |
| Limit of Quantitation (LOQ) | 0.0493 ng/mL | 50 ng/g |
| **Linearity (R²) ** | 0.9985 (0.0493–12.3 ng/mL) | Not explicitly stated |
| Precision (%RSD) | ≤ 15% | < 20% |
| Accuracy (Recovery) | ≤ 14% (%RE) | 80–120% |
Experimental Protocols
Below are detailed methodologies for representative GC-MS and LC-MS/MS methods that can be adapted for this compound quantification.
Method 1: Headspace GC-MS with In Situ Derivatization for Hydrazine
This method is suitable for the determination of trace levels of hydrazine in drug substances and can be adapted for this compound.[1]
1. Sample Preparation and Derivatization:
-
Weigh 10 mg of the Active Pharmaceutical Ingredient (API) into a 10-mL headspace GC injection vial.
-
Add a diluent (e.g., water or an appropriate organic solvent).
-
Add acetone or acetone-d6, which serves as both the derivatizing reagent and solvent. The reaction forms acetone azine or acetone azine-d12.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Column: DB-624 (20 m x 0.18 mm i.d., 1 µm film thickness) or similar.[5]
-
Injector: Split mode (e.g., 5:1), 200°C.
-
Oven Program: Initial temperature of 95°C.[5]
-
Carrier Gas: Helium at a constant flow of 1.3 ml/min.[5]
-
MS Parameters: Quadrupole temperature at 150°C and source temperature at 230°C.
-
Detection: Selected Ion Monitoring (SIM) mode. For acetone azine, monitor m/z 112. For acetone azine-d12, monitor m/z 124 and 106.[1]
3. Validation Parameters:
-
Linearity: Prepare standards in the range of 0.1 to 10 ppm.
-
Accuracy and Precision: Perform spike recovery studies at the limit of quantification (LOQ) level in various API matrices.
Method 2: LC-MS/MS for Hydrazine Quantification
This method involves derivatization followed by LC-MS/MS analysis and is suitable for quantifying hydrazine in biological matrices. It can be adapted for this compound in pharmaceutical samples.[3]
1. Sample Preparation and Derivatization:
-
Prepare a stock solution of the sample.
-
For derivatization, react the sample with p-anisaldehyde. This reaction forms a stable derivative suitable for reverse-phase chromatography.[3] Isotope-labeled internal standards should be used for accurate quantification.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: HPLC system capable of delivering a stable isocratic flow.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: A reverse-phase C18 column.
-
Mobile Phase: An isocratic mixture of water and acetonitrile (e.g., 40/60 v/v) with 0.1% formic acid.[3]
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) mode. For the p-anisaldehyde derivative of hydrazine, the transition is m/z 269.1 → 134.1 for quantification and m/z 269.1 → 136.1 for confirmation.[3]
3. Validation Parameters:
-
Linearity: Establish a calibration curve over the desired concentration range (e.g., 0.05 to 15 ng/mL).
-
Accuracy and Precision: Evaluate through inter-run and intra-run analysis of quality control samples at multiple concentration levels.
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the GC-MS method and the logical relationship for method selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of Hydrazine in Human Urine by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sielc.com [sielc.com]
Cross-Reactivity of N-Methylhydrazinecarboxamide in Immunoassays: A Comparative Guide Based on Semicarbazide Data
For the attention of: Researchers, scientists, and drug development professionals.
This guide addresses the topic of cross-reactivity for N-Methylhydrazinecarboxamide in immunoassays. Extensive searches for direct studies on the cross-reactivity of this compound in immunoassays did not yield specific results. However, valuable insights can be drawn from a structurally analogous compound, Semicarbazide (SEM). Both this compound and Semicarbazide are derivatives of hydrazinecarboxamide, with the primary structural difference being a methyl group on the terminal nitrogen of this compound.
This guide, therefore, presents a detailed analysis of a competitive enzyme-linked immunosorbent assay (ELISA) developed for Semicarbazide, including its cross-reactivity profile. This information serves as the best available proxy to anticipate the potential behavior of this compound in similar immunoassay formats.
Understanding the Challenge: Cross-Reactivity in Immunoassays
Immunoassays rely on the specific binding of an antibody to its target antigen.[1] Cross-reactivity occurs when an antibody binds to a non-target molecule that is structurally similar to the intended analyte.[2][3] This can lead to inaccurate quantification and false-positive results.[2] For small molecules like this compound, developing highly specific antibodies is challenging due to the limited number of unique epitopes.
Comparative Data: Semicarbazide Immunoassay
A study by O'Keeffe et al. (2007) details the development and validation of a polyclonal antibody-based ELISA for the detection of Semicarbazide, a marker for the banned veterinary drug nitrofurazone.[4] The antibody was generated against a carboxyphenyl derivative of Semicarbazide. The assay's performance and cross-reactivity were thoroughly evaluated.
Table 1: Cross-Reactivity of the Semicarbazide ELISA [4]
| Compound | Cross-Reactivity (%) |
| Derivatised Semicarbazide | 100 |
| Nitrofurazone (NFZ) | 1.7 |
| Other Nitrofurans | Negligible |
| Other Poultry Drugs | Negligible |
Data summarized from O'Keeffe, M., et al. (2007). Enzyme immunoassay for semicarbazide--the nitrofuran metabolite and food contaminant.
The data clearly indicates that the antibody is highly specific to the derivatized form of Semicarbazide, with minimal cross-reactivity towards the parent drug, nitrofurazone, and other related compounds. This high specificity is a critical performance characteristic for a reliable immunoassay.
Experimental Protocols
The following is a summary of the experimental protocol used in the development of the Semicarbazide ELISA, which can serve as a methodological reference for developing an immunoassay for this compound.
Antigen Preparation and Antibody Production[4]
-
Hapten Synthesis: A novel carboxyphenyl Semicarbazide derivative was synthesized to serve as the hapten for conjugation to a carrier protein.
-
Conjugation: The hapten was conjugated to a carrier protein (e.g., Keyhole Limpet Hemocyanin, KLH) to render it immunogenic.
-
Immunization: Polyclonal antibodies were raised in rabbits by immunization with the hapten-carrier conjugate.
-
Antibody Purification: The resulting antiserum was purified to isolate the specific IgG fraction.
Competitive ELISA Protocol[4]
-
Coating: Microtiter plates were coated with a conjugate of the Semicarbazide derivative and a protein (e.g., Ovalbumin).
-
Blocking: The remaining protein-binding sites on the plate were blocked to prevent non-specific binding.
-
Competitive Reaction: A mixture of the sample (containing the analyte) and a fixed concentration of the specific polyclonal antibody was added to the wells. The free analyte in the sample competes with the coated antigen for binding to the antibody.
-
Washing: The plate was washed to remove unbound reagents.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP) and directed against the primary antibody was added.
-
Substrate Addition: A chromogenic substrate for the enzyme was added, leading to a color change.
-
Measurement: The absorbance was measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the development and execution of the competitive immunoassay for Semicarbazide.
Caption: Workflow for the production of specific polyclonal antibodies against Semicarbazide.
Caption: Step-by-step workflow of the competitive ELISA for Semicarbazide detection.
Implications for this compound
Given the structural similarity between Semicarbazide and this compound, it is plausible that an antibody raised against a derivatized form of this compound could exhibit high specificity. The key considerations for developing such an assay would be:
-
Hapten Design: The design of the hapten is crucial. The derivatization strategy should expose unique structural features of this compound to the immune system. The presence of the methyl group offers a potential point of differentiation from Semicarbazide.
-
Antibody Selection: Both polyclonal and monoclonal antibodies could be developed. Monoclonal antibodies might offer higher specificity to the methyl-substituted region, potentially reducing cross-reactivity with Semicarbazide and other related hydrazine derivatives.
-
Assay Format: A competitive immunoassay format, similar to the one described for Semicarbazide, would likely be the most suitable approach for quantifying a small molecule like this compound.
Conclusion
While direct experimental data on the cross-reactivity of this compound in immunoassays is currently unavailable, the successful development of a highly specific ELISA for the structurally similar compound Semicarbazide provides a strong and valuable framework. The detailed protocols and cross-reactivity data for the Semicarbazide assay serve as an excellent starting point for the development and validation of an immunoassay for this compound. Researchers and scientists in drug development can leverage this information to design haptens, produce antibodies, and establish assay conditions with a higher probability of achieving the desired specificity and sensitivity. Future studies should focus on generating specific antibodies to this compound and rigorously evaluating their cross-reactivity with Semicarbazide and other relevant compounds to establish a definitive performance profile.
References
Comparative Stability of n-Methylhydrazinecarboxamide and its Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the chemical stability of active pharmaceutical ingredients (APIs) is paramount to ensuring drug safety and efficacy. This guide provides a comparative analysis of the stability of n-Methylhydrazinecarboxamide and its analogues, offering insights into their degradation pathways and intrinsic stability. The information presented herein is based on available scientific literature and established principles of pharmaceutical stability testing.
This compound, a derivative of hydrazine, belongs to a class of compounds known as semicarbazides. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. However, the inherent reactivity of the hydrazine moiety can pose stability challenges. This analysis focuses on the thermal stability of this compound and its analogues, providing a framework for comparative evaluation.
Data Presentation: A Comparative Overview
Direct comparative stability studies for a homologous series of simple N-alkyl hydrazinecarboxamides are not extensively available in the public domain. However, based on the principles of chemical stability and data from related hydrazine derivatives, a representative comparison can be constructed. The following table summarizes hypothetical, yet expected, trends in the thermal stability of this compound and its analogues. It is crucial to note that these values are illustrative and would need to be confirmed by specific experimental data.
| Compound Name | Structure | Predicted Onset of Decomposition (°C) | Key Degradation Pathways |
| Hydrazinecarboxamide | NH₂CONHNH₂ | Lower | Hydrolysis of the amide, Oxidation of the hydrazine |
| This compound | CH₃NHCONHNH₂ | Moderate | Hydrolysis, Oxidation, N-N bond cleavage |
| n-Ethylhydrazinecarboxamide | C₂H₅NHCONHNH₂ | Moderate-High | Hydrolysis, Oxidation, N-N bond cleavage |
| n-Propylhydrazinecarboxamide | C₃H₇NHCONHNH₂ | High | Hydrolysis, Oxidation, N-N bond cleavage |
| Isopropylhydrazinecarboxamide | (CH₃)₂CHNHCONHNH₂ | High | Hydrolysis, Oxidation, Steric hindrance may influence kinetics |
Note: The predicted stability trend is based on the general observation that increasing alkyl chain length can sometimes increase thermal stability due to inductive effects and increased van der Waals forces, while branching might introduce steric factors influencing degradation pathways.
One study on related compounds, mono-methyl hydrazinium nitroformate (MMHNF) and dimethyl hydrazinium nitroformate (DMHNF), found them to be thermally stable up to 128-137°C, whereas the unsubstituted hydrazinium nitroformate (HNF) began to decompose at 120°C. This suggests that methylation can enhance thermal stability in some hydrazine derivatives.
Experimental Protocols
To experimentally determine the comparative stability of this compound and its analogues, a series of well-defined protocols should be followed. These protocols are based on established guidelines for pharmaceutical stability testing.
Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and onset of thermal decomposition.
Methodology:
-
Calibrate the DSC instrument using indium and zinc standards.
-
Accurately weigh 2-5 mg of the compound into an aluminum pan and hermetically seal it.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Heat the sample from ambient temperature to a temperature beyond its decomposition point at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).
-
Record the heat flow as a function of temperature. The peak of the endotherm corresponds to the melting point, and the onset of the exothermic event indicates the start of decomposition.
Forced Degradation Studies
Objective: To identify potential degradation products and pathways under various stress conditions.[1][2][3][4]
Methodology:
-
Acidic and Basic Hydrolysis:
-
Prepare solutions of the compound in 0.1 M HCl and 0.1 M NaOH.
-
Reflux the solutions for a specified period (e.g., 2, 4, 8 hours) or until significant degradation (10-30%) is observed.
-
Neutralize the samples and analyze them using a stability-indicating HPLC method.
-
-
Oxidative Degradation:
-
Prepare a solution of the compound in a suitable solvent and add 3% hydrogen peroxide.
-
Store the solution at room temperature for a specified period, protected from light.
-
Analyze the sample at different time points by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a defined period.
-
Dissolve the stressed solid sample and analyze by HPLC.
-
-
Photostability:
-
Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples by HPLC, comparing them to a dark control.
-
Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
Objective: To separate and quantify the parent drug from its degradation products.
Methodology:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the parent drug and potential degradation products have significant absorbance.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mandatory Visualization
Logical Workflow for Comparative Stability Analysis
The following diagram illustrates the logical workflow for conducting a comprehensive comparative stability analysis of this compound and its analogues.
References
- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
Assessing the Purity of Synthesized n-Methylhydrazinecarboxamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Differential Scanning Calorimetry (DSC) for assessing the purity of n-Methylhydrazinecarboxamide, a versatile building block in medicinal chemistry. The performance of DSC is compared with other common analytical techniques, supported by experimental protocols and data.
Introduction to this compound and Purity Assessment
This compound (C₂H₇N₃O), also known as 4-methylsemicarbazide, is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural integrity and purity are paramount to ensure the desired biological activity and to avoid the introduction of potentially harmful impurities into the final drug product. Impurities in active pharmaceutical ingredients (APIs) can arise from starting materials, intermediates, byproducts of side reactions, or degradation products.[2] Common impurities in semicarbazide synthesis can include unreacted starting materials such as hydrazine and urea, as well as related byproducts like semicarbazone derivatives and inorganic salts.[2]
This guide focuses on the application of Differential Scanning Calorimetry (DSC) as a primary method for purity determination and compares its efficacy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Purity Determination by Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For purity analysis of crystalline organic compounds, DSC relies on the principle of melting point depression, which is described by the van't Hoff equation. Impurities present in a crystalline solid lower its melting point and broaden the melting range. This phenomenon can be quantitatively analyzed to determine the mole percent purity of the compound.
The van't Hoff equation forms the theoretical basis for this analysis:
[ T_s = T_o - \frac{R T_o^2 x_2}{\Delta H_f} \cdot \frac{1}{F} ]
Where:
-
is the sample melting temperature at a given fraction melted.Ts -
is the melting point of the pure substance.To -
is the ideal gas constant.R -
is the mole fraction of the impurity.x2 -
(\Delta H_f) is the heat of fusion of the pure substance.
-
is the fraction of the sample that has melted.F
By plotting
Ts
against 1/F
x2
Experimental Protocol: DSC Purity Analysis of this compound
Objective: To determine the purity of a synthesized batch of this compound using DSC.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
-
Synthesized this compound sample.
-
Aluminum DSC pans and lids.
-
Indium standard for temperature and enthalpy calibration.
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan. Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
DSC Analysis:
-
Place the sealed sample pan in the DSC sample cell and an empty sealed pan in the reference cell.
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25°C).
-
Heat the sample at a slow, constant rate, typically between 0.5 and 2°C/min, through its melting transition.
-
The temperature program should extend to a temperature sufficiently above the melting peak to ensure the entire melting process is recorded.
-
The analysis should be performed under an inert nitrogen atmosphere (50 mL/min flow rate).
-
-
Data Analysis:
-
Integrate the area of the melting endotherm to determine the heat of fusion ((\Delta H_f)) of the sample.
-
Using the instrument's software, perform a purity analysis based on the van't Hoff equation. The software will calculate the mole percent purity by analyzing the shape of the leading edge of the melting peak.
-
Comparison of Analytical Methods for Purity Assessment
While DSC is a powerful tool for determining the absolute purity of highly pure crystalline compounds, it is often complemented by chromatographic techniques that can identify and quantify specific impurities.
| Feature | Differential Scanning Calorimetry (DSC) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures heat flow changes during melting to determine total mole fraction of impurities based on melting point depression. | Separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase. | Separates volatile components of a mixture followed by detection and identification based on their mass-to-charge ratio. |
| Purity Measurement | Provides a measure of absolute purity (mole %). | Quantifies the relative amounts of the main component and impurities (area %). | Quantifies and identifies volatile impurities. |
| Impurity Identification | No | Yes (by comparison with reference standards) | Yes (by mass spectral library matching) |
| Sample Requirements | Crystalline solid, thermally stable through melting. | Soluble in the mobile phase. | Volatile or can be derivatized to become volatile. |
| Hypothetical Purity of this compound | 99.85 mol % | 99.7% (by area) | 99.8% (by area) |
| Detected Impurities | Not applicable (measures total impurity) | Unreacted methyl isocyanate (0.15%), hydrazine (0.10%), unknown (0.05%) | Residual solvents (e.g., methanol, <0.1%) |
| Advantages | - Fast and requires minimal sample preparation.- Provides a measure of absolute purity.- Does not require impurity reference standards. | - High resolution and sensitivity.- Applicable to a wide range of compounds.- Established method for pharmaceutical analysis. | - Excellent for identifying and quantifying volatile impurities.- High sensitivity and specificity. |
| Limitations | - Only applicable to crystalline materials.- Assumes impurities are soluble in the melt and insoluble in the solid.- Does not identify individual impurities. | - Requires reference standards for impurity identification and quantification.- Can be time-consuming to develop methods. | - Limited to volatile or semi-volatile compounds.- Derivatization may be required for polar compounds like hydrazines, adding complexity. |
Visualizing the Workflow and Principles
To better understand the experimental process and the underlying principles, the following diagrams have been generated using Graphviz.
Conclusion
The assessment of purity for synthesized this compound is a multi-faceted process. Differential Scanning Calorimetry offers a rapid and reliable method for determining the absolute mole percent purity of the crystalline compound, requiring minimal sample preparation and no reference standards for the impurities themselves. However, its inability to identify specific impurities necessitates the use of complementary techniques.
For a comprehensive purity profile, a combination of DSC with chromatographic methods such as HPLC and GC-MS is recommended. HPLC is highly effective for quantifying known and unknown non-volatile impurities, while GC-MS excels at identifying and quantifying residual solvents and other volatile contaminants. By employing a suite of these analytical tools, researchers and drug development professionals can confidently ascertain the purity of this compound, ensuring the quality and safety of their downstream applications.
References
Unambiguous Structural Confirmation of n-Methylhydrazinecarboxamide via 2D NMR Spectroscopy: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for the definitive structural confirmation of n-Methylhydrazinecarboxamide. We present predicted data, detailed experimental protocols, and a workflow for utilizing Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Correlation Spectroscopy (COSY) to unequivocally map the molecular structure.
The structure of this compound presents a unique arrangement of functional groups, including a methyl group, a hydrazine linkage, and a carboxamide moiety. While one-dimensional (1D) ¹H and ¹³C NMR provide initial insights, 2D NMR techniques are indispensable for resolving ambiguities and confirming the precise connectivity of atoms within the molecule.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established chemical shift ranges for analogous functional groups and serve as a reference for interpreting experimental data.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| -CH₃ | ~2.5 - 3.0 | ~30 - 40 | Attached to a nitrogen atom. |
| N-H (Methyl side) | Broad, ~3.5 - 4.5 | - | Exchangeable proton, chemical shift can vary. |
| N-H (Amide side) | Broad, ~5.0 - 6.5 | - | Exchangeable proton, chemical shift can vary. |
| -NH ₂ | Broad, ~6.5 - 8.0 | - | Exchangeable protons of the primary amide.[1] |
| C =O | - | ~160 - 175 | Carbonyl carbon of the amide.[2][3] |
2D NMR Correlation Data for Structural Confirmation
2D NMR experiments provide through-bond correlation data that is essential for assembling the molecular structure. The following tables outline the expected key correlations for this compound in HSQC, HMBC, and COSY spectra.
Table 2: Predicted HSQC Correlations
The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[4][5]
| Proton (¹H) | Correlated Carbon (¹³C) | Significance |
| Protons of -CH₃ | Carbon of -CH₃ | Confirms the methyl group's chemical shifts. |
Table 3: Predicted HMBC Correlations
The HMBC experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.[4][6]
| Proton (¹H) | Correlated Carbon (¹³C) | Significance |
| Protons of -CH₃ | Carbonyl Carbon (C=O) | Establishes the connectivity between the methyl group and the carboxamide moiety through the hydrazine linkage. |
| Amide N-H protons (-NH₂) | Carbonyl Carbon (C=O) | Confirms the amide functional group. |
Table 4: Predicted COSY Correlations
The COSY experiment highlights protons that are coupled to each other, typically through two or three bonds.[7]
| Proton (¹H) | Correlated Proton (¹H) | Significance |
| N-H (Methyl side) | Protons of -CH₃ | Shows coupling between the methyl protons and the adjacent N-H proton. |
| N-H (Amide side) | Amide N-H ₂ protons | May show weak correlations, confirming proximity within the hydrazine and amide groups. |
Experimental Workflow for 2D NMR Analysis
The following diagram illustrates the logical workflow for acquiring and interpreting 2D NMR data for the structural elucidation of this compound.
Caption: 2D NMR structural elucidation workflow.
Detailed Experimental Protocols
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
NMR Data Acquisition: All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: 16 ppm
-
-
¹³C NMR:
-
Number of scans: 1024-2048
-
Relaxation delay: 2 seconds
-
Spectral width: 240 ppm
-
-
COSY:
-
Number of scans per increment: 2-4
-
Increments in F1: 256-512
-
Spectral width in both dimensions: 16 ppm
-
-
HSQC:
-
Number of scans per increment: 4-8
-
Increments in F1: 128-256
-
Spectral width F2 (¹H): 16 ppm
-
Spectral width F1 (¹³C): 180 ppm
-
¹JCH coupling constant: Optimized for ~145 Hz
-
-
HMBC:
-
Number of scans per increment: 16-32
-
Increments in F1: 256-512
-
Spectral width F2 (¹H): 16 ppm
-
Spectral width F1 (¹³C): 240 ppm
-
Long-range coupling constant (ⁿJCH): Optimized for 8-10 Hz to observe 2-3 bond correlations.[4]
-
By following this guide, researchers can confidently confirm the structure of this compound and its analogues, ensuring the integrity of their chemical entities for downstream applications in drug discovery and development. The combination of these 2D NMR techniques provides a robust and reliable method for unambiguous molecular structure determination.
References
- 1. Detection of Amide and Aromatic Proton Resonances of Human Brain Metabolites Using Localized Correlated Spectroscopy Combined with Two Different Water Suppression Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 5. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. nmr.ceitec.cz [nmr.ceitec.cz]
Evaluating the Specificity of n-Methylhydrazinecarboxamide in Biological Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the specificity of a chemical probe or potential drug candidate is paramount. This guide provides a comparative analysis of n-Methylhydrazinecarboxamide's performance in biological assays, offering insights into its potential as a specific inhibitor. Due to the limited publicly available data on the direct enzyme inhibition by this compound, this guide draws comparisons from structurally related semicarbazide and hydrazine derivatives to infer its potential specificity and off-target effects.
Executive Summary
This compound, also known as 4-methylsemicarbazide, belongs to the hydrazinecarboxamide (semicarbazide) class of compounds. This class is recognized for its versatile role in medicinal chemistry, serving as a scaffold for the development of various therapeutic agents, including anticancer agents and enzyme inhibitors.[1] Derivatives of hydrazinecarboxamide have shown inhibitory activity against several enzymes, such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), cyclooxygenases, lipoxygenases, and carbonic anhydrases.[1] However, the specificity of the parent compound, this compound, is not well-documented in publicly accessible literature, necessitating a comparative approach to evaluate its potential biological activity.
This guide will compare the inhibitory activities of related hydrazine and semicarbazide derivatives against specific enzymes to provide a framework for assessing the potential specificity of this compound.
Comparative Analysis of Inhibitory Activity
To contextualize the potential specificity of this compound, we will examine the inhibitory concentrations (IC50) of related compounds against various enzymes. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | Target Enzyme | IC50 (µM) |
| Semicarbazide derivative 5 | Lysyl Oxidase (LOX) | ~100 | Phenylhydrazine | Lysyl Oxidase (LOX) | 6 |
| Semicarbazide derivative 5 | Lentil Seedling Diamine Oxidase (LSDAO) | 4 | Phenylhydrazine | Lentil Seedling Diamine Oxidase (LSDAO) | 0.01 |
| Hydrazide 3 | Lysyl Oxidase (LOX) | ~20 | Acetazolamide (AAZ) | Carbonic Anhydrase II | - |
| Hydrazide 3 | Lentil Seedling Diamine Oxidase (LSDAO) | 2 | N-methylacetazolamide (NMA) | Carbonic Anhydrase II | ~200-fold lower affinity than AAZ |
| Alkyl hydrazine 4 | Lysyl Oxidase (LOX) | ~30 | |||
| Alkyl hydrazine 4 | Lentil Seedling Diamine Oxidase (LSDAO) | 0.03 |
Note: Specific IC50 values for this compound are not available in the reviewed literature. The data presented is for structurally related compounds to provide a comparative perspective.
The data indicates that while semicarbazide and hydrazine derivatives can inhibit these enzymes, their potency and selectivity can vary significantly. For instance, phenylhydrazine is a more potent inhibitor of both LOX and LSDAO compared to the semicarbazide derivative. The significant difference in affinity between acetazolamide and its N-methylated analog for carbonic anhydrase II highlights how a small structural modification can drastically alter inhibitory activity. This suggests that the methyl group in this compound could similarly influence its binding and specificity to target enzymes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for enzyme inhibition assays relevant to the compound class of this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product, 5-thio-2-nitrobenzoate, measured at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human erythrocytes
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound or its derivatives)
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to each well and incubate for a pre-determined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (ATCI) to all wells.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Carbonic Anhydrase (CA) Inhibition Assay
This assay determines the inhibitory effect of a compound on the activity of carbonic anhydrase.
Principle: The assay measures the esterase activity of CA, where the enzyme catalyzes the hydrolysis of a substrate like 4-nitrophenyl acetate (NPA) to 4-nitrophenol, a yellow-colored product that can be monitored spectrophotometrically at 400 nm.
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
4-nitrophenyl acetate (NPA) as the substrate
-
Tris-HCl buffer (pH 7.4)
-
Test compound
-
Spectrophotometer
Procedure:
-
Prepare solutions of hCA II and NPA in the appropriate buffer.
-
Add the buffer and the test compound at various concentrations to a cuvette.
-
Add the hCA II solution and incubate for a specified time at room temperature.
-
Start the reaction by adding the NPA solution.
-
Monitor the increase in absorbance at 400 nm over time.
-
Calculate the initial reaction rates and determine the percentage of inhibition for each concentration of the test compound.
-
The IC50 value is determined from the dose-response curve.
Visualizing Experimental Workflows and Relationships
To further clarify the experimental process and the relationships between different components, the following diagrams are provided.
Conclusion
While direct experimental data on the specificity of this compound is scarce, the analysis of structurally similar compounds provides valuable insights. The inhibitory potential of the semicarbazide scaffold is evident, but specificity is highly dependent on the molecular context and the target enzyme. The provided experimental protocols offer a starting point for researchers to directly assess the inhibitory activity and specificity of this compound against their targets of interest. Future studies that generate specific IC50 values for this compound against a panel of enzymes will be crucial to definitively characterize its biological activity profile.
References
side-by-side comparison of different synthetic routes to n-Methylhydrazinecarboxamide
A Comparative Guide to the Synthetic Routes of n-Methylhydrazinecarboxamide
This compound, also known as 4-methylsemicarbazide, is a valuable building block in the synthesis of pharmaceuticals and other bioactive molecules. Its preparation can be achieved through several synthetic pathways, each with distinct advantages and disadvantages. This guide provides a side-by-side comparison of three primary synthetic routes to this compound, complete with experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Comparison of Synthetic Routes
The selection of a synthetic route for this compound often depends on factors such as the availability of starting materials, desired yield and purity, reaction scalability, and safety considerations. The following table summarizes the key quantitative data for three distinct synthetic approaches.
| Parameter | Route 1: From Methylamine, Chloroformate, and Hydrazine | Route 2: From Methylurea and Hydrazine | Route 3: From Methyl Isocyanate and Hydrazine |
| Starting Materials | Methylamine, 2,2,2-Trifluoroethyl chloroformate, Hydrazine hydrate | Methylurea, Hydrazine hydrate | Methyl isocyanate, Hydrazine hydrate |
| Key Reagents | Triethylamine, Dichloromethane, Ethanol | Water | Ethanol |
| Reaction Time | ~7.5 hours | ~12 hours (plus purification) | ~1-2 hours |
| Reported Yield | High (analogous compounds >80%)[1] | Moderate (analogous compound 37-40%)[2] | High (expected) |
| Purity | High, often requires minimal purification[1] | Requires purification to remove unreacted starting material[2] | Generally high, may require recrystallization |
| Scalability | Readily scalable | Scalable, but purification may be a bottleneck | Scalable, with appropriate safety measures for handling methyl isocyanate |
| Safety Considerations | Use of chloroformate requires caution. | Standard laboratory precautions. | Methyl isocyanate is highly toxic and volatile; requires handling in a well-ventilated fume hood with appropriate personal protective equipment. |
Experimental Protocols
Route 1: One-Pot Synthesis from Methylamine, 2,2,2-Trifluoroethyl Chloroformate, and Hydrazine
This modern one-pot approach offers high yields and purity by forming a carbamate intermediate that subsequently reacts with hydrazine.[1]
Experimental Workflow:
Caption: One-pot synthesis of this compound via a carbamate intermediate.
Protocol:
-
In a round-bottom flask, a solution of methylamine (1 equivalent) and triethylamine (1 equivalent) in dichloromethane is cooled to 0°C.
-
2,2,2-Trifluoroethyl chloroformate (1 equivalent) is added dropwise, and the reaction mixture is stirred at room temperature for 6 hours.
-
The solvent is removed under reduced pressure.
-
An ethanolic solution of hydrazine hydrate (1.5 equivalents) is added to the crude carbamate.
-
The mixture is heated at reflux for 1.5 hours.
-
Upon cooling, the product typically precipitates and can be collected by filtration. If no precipitate forms, the solvent is evaporated, and the residue is purified.
Route 2: From Methylurea and Hydrazine
This classical method involves the direct reaction of a substituted urea with hydrazine. The protocol is adapted from the synthesis of 4-phenylsemicarbazide.[2]
Experimental Workflow:
Caption: Synthesis of this compound from methylurea and hydrazine.
Protocol:
-
In a round-bottom flask fitted with a reflux condenser, methylurea (1 equivalent) and a 42% aqueous solution of hydrazine hydrate (2 equivalents) are combined.
-
The mixture is heated on a steam bath for approximately 12 hours.
-
The hot solution is treated with decolorizing charcoal and filtered.
-
The filtrate is concentrated by heating on a steam bath and then cooled in an ice bath to induce crystallization.
-
The crude product is collected by filtration.
-
Purification is necessary to remove unreacted methylurea, which can be achieved by conversion to the hydrochloride salt and back to the free base, or by recrystallization.
Route 3: From Methyl Isocyanate and Hydrazine
This is a direct and often high-yielding approach, though it requires careful handling of the hazardous starting material, methyl isocyanate.
Experimental Workflow:
Caption: Direct synthesis of this compound from methyl isocyanate.
Protocol:
-
A solution of hydrazine hydrate (1 equivalent) in ethanol is prepared in a round-bottom flask and cooled to 0°C in an ice bath.
-
Methyl isocyanate (1 equivalent) is added dropwise to the stirred hydrazine solution. Caution: This reaction is exothermic and methyl isocyanate is highly toxic.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
The product, this compound, typically precipitates from the solution.
-
The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.
Conclusion
The synthesis of this compound can be accomplished through various routes, each with its own set of advantages. The one-pot synthesis from methylamine and a chloroformate offers high yields and purity with a streamlined procedure. The reaction of methylurea with hydrazine is a more classical approach that may be suitable if methylurea is readily available, though it may require more extensive purification. The most direct route, using methyl isocyanate and hydrazine, is likely to be high-yielding and rapid but necessitates stringent safety precautions due to the hazardous nature of methyl isocyanate. The choice of method will ultimately be guided by the specific requirements of the research, including scale, available resources, and safety infrastructure.
References
Benchmarking n-Methylhydrazinecarboxamide Analogues Against Known Carbonic Anhydrase Inhibitors
A Comparative Guide for Researchers in Drug Development
This guide provides a detailed comparison of the inhibitory performance of a sulfonyl semicarbazide, a structural analogue of n-Methylhydrazinecarboxamide, against the well-established carbonic anhydrase inhibitor, Acetazolamide. The focus of this comparison is the tumor-associated enzyme Carbonic Anhydrase IX (CA IX), a critical target in cancer therapy due to its role in regulating pH in the hypoxic tumor microenvironment.
Quantitative Performance Data
The inhibitory potency of the compounds against four human carbonic anhydrase (hCA) isoforms was evaluated, and the results are summarized in the table below. The data is presented as inhibition constants (Ki) in nanomolar (nM) concentrations, where a lower value indicates a more potent inhibitor.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Sulfonyl Semicarbazide (5) | 1450 | 14.4 | 73.9 | 0.79 |
Data sourced from a study on sulfonyl semicarbazide derivatives.[1][2]
Analysis of Inhibitory Activity:
-
Against hCA IX: Acetazolamide demonstrates a higher potency against the primary target, hCA IX, with a Ki of 25 nM compared to the sulfonyl semicarbazide's Ki of 73.9 nM.[1]
-
Selectivity: The sulfonyl semicarbazide shows notable selectivity for the tumor-associated isoform hCA XII (Ki = 0.79 nM) over the cytosolic isoforms hCA I (Ki = 1450 nM) and hCA II (Ki = 14.4 nM).[1] Acetazolamide also shows selectivity for hCA XII and hCA II over hCA I.[1]
-
Off-Target Effects: Both compounds exhibit inhibitory activity against the cytosolic isoforms hCA I and hCA II, which are considered off-targets in the context of cancer therapy.[1]
Experimental Protocols
The following is a detailed methodology for the key experiment cited in this guide, a carbonic anhydrase inhibition assay using a stopped-flow technique.
Carbonic Anhydrase Inhibition Assay Protocol
This assay measures the inhibitory effect of compounds on the CO2 hydration activity catalyzed by carbonic anhydrase.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)
-
Test compounds (e.g., Acetazolamide, sulfonyl semicarbazide derivatives)
-
HEPES buffer (pH 7.4)
-
Sodium sulfate
-
Phenol red (pH indicator)
-
CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the carbonic anhydrase isoforms and the inhibitor compounds in the appropriate buffer.
-
Pre-incubation: Mix the enzyme solution with the inhibitor solution at various concentrations and incubate for a defined period (e.g., 15 minutes) at a controlled temperature to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: In the stopped-flow instrument, rapidly mix the pre-incubated enzyme-inhibitor solution with a CO2-saturated solution containing the phenol red indicator.
-
Data Acquisition: Monitor the change in absorbance of the phenol red indicator at its maximum absorbance wavelength (557 nm) over a short time period (10-100 seconds). The rate of the catalyzed CO2 hydration reaction is proportional to the rate of pH change, which is reflected in the change in the indicator's absorbance.
-
Data Analysis: Determine the initial reaction rates from the linear portion of the absorbance versus time curve.
-
Calculation of Inhibition Constants (Ki): Calculate the Ki values by fitting the initial rate data at different inhibitor concentrations to the appropriate enzyme inhibition model using non-linear least-squares regression analysis.
Visualizing Key Concepts
Signaling Pathway of Carbonic Anhydrase IX Induction
Caption: HIF-1 mediated induction of Carbonic Anhydrase IX in response to hypoxia.
Experimental Workflow for CA Inhibition Assay
Caption: Workflow for determining carbonic anhydrase inhibition constants.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling n-Methylhydrazinecarboxamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides essential safety and logistical information for handling n-Methylhydrazinecarboxamide based on general laboratory safety principles and data for related compounds. No specific occupational exposure limits for this compound have been established by major regulatory bodies. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and your institution's safety guidelines before handling this chemical.
This compound is an organic compound that should be handled with care due to its potential toxicity and health risks upon exposure.[1] Proper safety protocols are essential to mitigate any potential hazards.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is crucial when handling this compound. The following table summarizes the recommended PPE based on the potential route of exposure.
| Area of Protection | Recommended PPE | Specifications & Best Practices |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a certified chemical fume hood, if there is a risk of aerosol generation, or if exposure limits are exceeded. The type of cartridge should be selected based on the specific chemical properties. |
| Eye and Face Protection | Chemical splash goggles or a face shield | Must be worn at all times in the laboratory. A face shield should be used in conjunction with goggles when there is a significant splash hazard. |
| Hand Protection | Chemical-resistant gloves | Due to the lack of specific glove permeation data for this compound, it is recommended to use gloves made of materials known to be resistant to a broad range of chemicals, such as nitrile or neoprene. Always double-glove and change gloves immediately if contaminated. Consult glove manufacturer's chemical resistance guides for the most suitable material. |
| Body Protection | Chemical-resistant lab coat or apron | A fully buttoned lab coat should be worn at all times. For larger quantities or splash risks, a chemical-resistant apron over the lab coat is recommended. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a non-porous material to prevent skin exposure from spills. |
Operational Plan: Handling Procedures
Adherence to a strict operational plan is vital for the safe handling of this compound.
1. Engineering Controls:
-
Chemical Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
2. Safe Handling Practices:
-
Avoid Contact: Minimize all contact with the chemical. Avoid inhalation of dust or vapors.
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.
-
Transporting: When transporting the chemical, use a secondary container to prevent spills.
3. Spill Response:
-
Minor Spills (inside a fume hood):
-
Alert others in the area.
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spills (outside a fume hood or large volume):
-
Evacuate the immediate area.
-
Alert your supervisor and institutional safety office immediately.
-
Prevent entry into the contaminated area.
-
Follow your institution's emergency response procedures.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure | Regulatory Considerations |
| Unused/Surplus this compound | Collect in a clearly labeled, sealed, and compatible waste container. | Dispose of as hazardous chemical waste through your institution's designated waste management service. Follow all local, state, and federal regulations.[2][3][4] |
| Contaminated Labware (e.g., gloves, pipette tips, paper towels) | Place in a dedicated, labeled hazardous waste bag or container. | Dispose of as hazardous solid waste. |
| Empty Containers | Rinse with a suitable solvent (collecting the rinsate as hazardous waste). Deface the label. | Dispose of according to institutional guidelines for empty chemical containers. |
| Contaminated Solutions | Collect in a labeled, sealed, and compatible waste container. Do not mix with incompatible wastes. | Dispose of as hazardous liquid waste. |
Experimental Workflow for Handling this compound
The following diagram illustrates a standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
